An inositol
Description
Inositol (B14025) Isomers and Their Biological Significance
Inositol exists as nine possible stereoisomers. nih.gov While myo-inositol is the most abundant and biologically significant isomer in many organisms, other isomers also play specific roles. mdpi.comatamankimya.comresearchgate.net The interconversion between some isomers can occur via epimerase enzymes. nih.gov
Myo-Inositol (MI)
Myo-inositol is the most common and widespread inositol isomer in nature, found abundantly in mammalian tissues, higher plants, fungi, and some bacteria. annualreviews.orgatamankimya.com It is a key component of membrane phospholipids (B1166683), particularly phosphatidylinositol, and its phosphorylated derivatives are crucial second messengers in various signal transduction pathways, including those mediated by hormones, neurotransmitters, and growth factors. wikipedia.organnualreviews.orgfrontiersin.org Myo-inositol also plays a role in osmoregulation and acts as a growth factor for certain cells and animals. annualreviews.orgatamankimya.comnih.gov
D-chiro-Inositol (DCI)
D-chiro-inositol is another naturally occurring isomer that is particularly important in insulin (B600854) signaling pathways. nih.govwikipedia.org It is believed to act as a messenger molecule in insulin signal transduction, potentially as part of inositol phosphoglycans. nih.govwikipedia.orgnih.govmdpi.com Research indicates that D-chiro-inositol can modulate ovarian steroidogenesis, promoting androgen synthesis and down-regulating aromatase and estrogen expression in certain ovarian cells, in contrast to myo-inositol's effect of strengthening aromatase and FSH receptor expression. mdpi.com The conversion of myo-inositol to D-chiro-inositol is stimulated by insulin. atamankimya.com
Other Stereoisomers and Their Distribution
Besides myo-inositol and D-chiro-inositol, other naturally occurring stereoisomers include scyllo-inositol, muco-inositol, neo-inositol, L-chiro-inositol, allo-inositol, and epi-inositol. nih.govatamankimya.com cis-inositol is a synthetic isomer not typically found in nature. nih.govwikipedia.org While myo-inositol and scyllo-inositol are the most abundant forms in mammalian cells, representing over 90% of the total inositol content, other isomers like neo-inositol, epi-inositol, and muco-inositol have been detected in various mammalian tissues at lower concentrations. nih.gov Scyllo-inositol has been investigated for its potential in addressing certain neurological conditions. nih.govnih.gov In plants, inositol methyl ethers like D-pinitol are recognized as secondary metabolites that help in coping with environmental stresses. researchgate.net
The distribution and relative abundance of inositol stereoisomers can vary depending on the organism and tissue type. A summary of some naturally occurring isomers and their distribution is presented in the table below:
| Inositol Stereoisomer | Natural Occurrence | Distribution in Mammals |
| myo-Inositol | Widespread (plants, animals, fungi, some bacteria) annualreviews.orgatamankimya.com | Most abundant, various tissues (brain, kidney, etc.) nih.govatamankimya.com |
| D-chiro-Inositol | Nature nih.gov | Detected in various tissues nih.gov |
| scyllo-Inositol | Nature atamankimya.com | Major form after myo-inositol in mammalian cells nih.gov |
| muco-Inositol | Nature atamankimya.com | Detected in some tissues (liver, muscle, blood, brain) nih.gov |
| neo-Inositol | Nature atamankimya.com | Possible presence in bovine brains nih.gov |
| L-chiro-Inositol | Nature atamankimya.com | Detected in some tissues nih.gov |
| epi-Inositol | Nature atamankimya.com | Detected in some tissues (liver, muscle, blood, brain) nih.gov |
| allo-Inositol | Nature atamankimya.com | Less common atamankimya.com |
| cis-Inositol | Synthetic nih.govwikipedia.org | Not naturally occurring nih.gov |
Evolutionary Context of Inositol Derivatives and Functions
The biological significance of inositol and its derivatives has deep evolutionary roots, with evidence suggesting their presence and function in ancient life forms. researchgate.netunl.pt The diverse roles observed today in eukaryotes likely evolved from more limited functions in primordial prokaryotes. researchgate.netnih.gov
Inositol in Primordial Bacteria and Archaea
Current understanding suggests that myo-inositol synthesis likely originated in early Archaea approximately 3500 million years ago. researchgate.netportlandpress.com Many Archaea synthesize inositol and utilize it as a component of diphytanyl membrane phospholipids and as the thermoprotective solute di-L-Ins-1,1'-phosphate, particularly in hyperthermophilic environments. researchgate.netportlandpress.comasm.org
In contrast, few bacteria synthesize or utilize inositol, primarily using it as a carbon source. researchgate.netportlandpress.com Notable exceptions include hyperthermophilic Thermotogales, which also employ di-L-Ins-1,1'-phosphate, and actinomycetes such as Mycobacterium species. researchgate.netportlandpress.com Actinomycetes utilize inositol derivatives in various ways, including mycothiol (B1677580), an inositol-containing thiol involved in intracellular redox regulation, and characteristic phosphatidylinositol-linked surface oligosaccharides. researchgate.netportlandpress.com Bacteria that do synthesize inositol appear to have acquired the necessary enzymes, such as Ins3P synthases, through lateral gene transfer from Archaea. researchgate.netportlandpress.com
Emergence and Ubiquity in Eukaryotic Cells
It is hypothesized that inositol derivatives were introduced into early eukaryotes from Archaea around 2000 million years ago. researchgate.netportlandpress.com Soon after this, eukaryotes established ubiquitous functions for phosphoinositides in membrane trafficking and inositol polyphosphate synthesis. researchgate.netportlandpress.com
All eukaryotic cells utilize inositol in their membrane phosphoinositides, which serve as precursors for various phosphorylated derivatives (polyphosphoinositides) and glycosylphosphatidylinositol (GPI) anchors that attach proteins to the cell surface. unl.ptnih.govportlandpress.com Phosphatidylinositol is ubiquitous in eukaryotes. unl.pt Specific polyphosphoinositides like PtdIns3P and PtdIns(3,5)P2 have ubiquitous roles in regulating membrane trafficking events in all eukaryotes. nih.gov PtdIns(4,5)P2 is also found in all eukaryotes and is involved in numerous functions, including being a target of phospholipase C action, cytoskeletal regulation, and ion channel modulation. unl.ptnih.gov The synthesis and signaling mediated by PtdIns(3,4,5)P3 appear to have evolved later in eukaryotic diversification, particularly in multicellular animals and amoebozoans, approximately 1000 million years ago. researchgate.netportlandpress.comnih.gov
Eukaryotes also produce a range of myo-inositol polyphosphates and pyrophosphate derivatives, many of which have diverse functions, including regulating cellular phosphate (B84403) homeostasis. researchgate.netmdpi.comucl.ac.uk The evolution of inositol phosphate kinase functions has been observed across all domains of life and even in some viruses, highlighting the ancient and widespread importance of inositol phosphorylation. ucl.ac.uk Furthermore, many eukaryotes accumulate diverse inositol derivatives as "compatible solutes" to adapt to environmental stresses like drought, salinity, or heat. researchgate.netportlandpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
|---|---|---|
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InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
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InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
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Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
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Molecular Formula |
C6H12O6 | |
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DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
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| Record name | Inositol | |
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| Record name | neo-Inositol | |
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| Record name | muco-Inositol | |
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| Record name | scyllo-Inositol | |
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Molecular Weight |
180.16 g/mol | |
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Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
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CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
| Record name | (-)-chiro-Inositol | |
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| Record name | D-chiro-Inositol | |
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| Record name | Inositol [USAN:NF] | |
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| Record name | epi-Inositol | |
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| Record name | Scyllitol | |
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| Record name | Chiro-inositol, (-)- | |
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| Record name | cis-Inositol | |
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| Record name | allo-Inositol | |
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| Record name | 1D-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Inositol | |
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| Record name | Epi-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Muco-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1L-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | scyllo-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |
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| Record name | CHIRO-INOSITOL, (-)- | |
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| Record name | CHIRO-INOSITOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |
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| Record name | MUCO-INOSITOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Inositol Metabolism and Biosynthesis
De Novo Inositol (B14025) Biosynthesis Pathways
The primary pathway for the de novo synthesis of myo-inositol begins with a common metabolic intermediate derived from glucose. plos.orgnih.govatamankimya.comnih.govscielo.br
Glucose-6-Phosphate as a Precursor
The biosynthesis of myo-inositol is initiated from D-glucose 6-phosphate (G6P), a key intermediate in glucose metabolism. plos.orgatamankimya.comnih.govscielo.brresearchgate.netnih.gov This conversion represents a branch point from glycolysis, directing glucose carbons towards inositol synthesis.
Role of Inositol-3-Phosphate Synthase (ISYNA1/mINO1)
The rate-limiting step in myo-inositol biosynthesis is catalyzed by the enzyme inositol-3-phosphate synthase (also known as myo-inositol 1-phosphate synthase or MIPS). plos.orgnih.govatamankimya.comscielo.brresearchgate.netnih.govuniprot.orgnih.govuniprot.orggenecards.org In humans, this enzyme is encoded by the ISYNA1 gene. nih.govuniprot.orgnih.govgenecards.org ISYNA1 catalyzes the isomerization of glucose 6-phosphate to 1-myo-inositol 1-phosphate in a reaction that requires NAD+ as a cofactor. scielo.bruniprot.orguniprot.org Subsequently, inositol-3-phosphate is dephosphorylated by an inositol monophosphatase (such as IMPA1) to yield free myo-inositol. plos.orgatamankimya.comnih.govscielo.brresearchgate.net
Research findings highlight the critical nature of ISYNA1 activity. For instance, studies in Saccharomyces cerevisiae (yeast), where the enzyme is encoded by the INO1 gene, demonstrate that MIPS is the most tightly controlled gene in phospholipid biosynthesis. plos.org Its activity directly impacts the rate of de novo inositol synthesis. plos.org
Regulation of Inositol Synthesis in Mammalian Cells
Regulation of inositol synthesis is crucial for maintaining cellular inositol homeostasis, which is linked to various cellular functions and has implications in certain disorders. wayne.edunih.govnih.gov While regulation in yeast is relatively well-characterized, involving the transcriptional repressor Opi1, mechanisms in mammalian cells have been less understood until recently. wayne.edunih.govbiorxiv.org
Recent studies in mammalian cells have identified inositol hexakisphosphate kinase 1 (IP6K1) as a negative regulator of inositol synthesis. wayne.edunih.govbiorxiv.org IP6K1 is an enzyme involved in the synthesis of inositol pyrophosphates. wayne.edunih.govmdpi.com Research indicates that IP6K1 represses the expression of ISYNA1, the gene encoding the rate-limiting enzyme MIPS. nih.govbiorxiv.orgmdpi.comresearchgate.net
Detailed research findings show that IP6K1's regulatory function involves its translocation to the nucleus, which is dependent on its binding to phosphatidic acid (PA). wayne.edunih.govbiorxiv.orgresearchgate.net Once in the nucleus, IP6K1 can negatively regulate ISYNA1 transcription, potentially by increasing DNA methylation in the promoter region of the gene. nih.govbiorxiv.orgmdpi.comresearchgate.net This mechanism represents a significant finding in understanding the molecular control of de novo inositol synthesis in mammalian systems. wayne.edunih.govresearchgate.net
Experimental data from studies using IP6K1 knockout (IP6K1-KO) cells have provided evidence for this regulatory role. In IP6K1-KO cells, there is a significant increase in ISYNA1 mRNA and protein levels, leading to elevated intracellular inositol levels and a corresponding decrease in the substrate, glucose-6-phosphate. nih.govresearchgate.net
| Cellular Component/Molecule | Observation in IP6K1-KO Cells (relative to Wild Type) | Source |
| ISYNA1 mRNA levels | Increased (approx. 5-fold) | nih.govresearchgate.net |
| mINO1 protein levels | Increased | nih.govresearchgate.net |
| Intracellular Inositol | Increased (approx. 75% higher) | nih.govresearchgate.net |
| Intracellular Glucose-6-P | Decreased | researchgate.net |
This table illustrates the impact of IP6K1 ablation on key components of the inositol synthesis pathway, supporting its role as a negative regulator. nih.govresearchgate.net
Interconversion of Inositol Isomers
While myo-inositol is the most abundant and primary isomer synthesized de novo, other inositol stereoisomers exist and can be interconverted. atamankimya.comresearchgate.net There are nine possible stereoisomers of inositol. researchgate.net
Epimerization of Myo-Inositol to D-chiro-Inositol
One significant interconversion involves the epimerization of myo-inositol to D-chiro-inositol. atamankimya.comresearchgate.net This conversion is catalyzed by a specific epimerase enzyme. atamankimya.comresearchgate.net
Research indicates that the activity of this epimerase is insulin-dependent. atamankimya.comwikipedia.org This suggests a link between insulin (B600854) signaling and the balance between myo-inositol and D-chiro-inositol levels in tissues. atamankimya.comresearchgate.netwikipedia.org It is noted that typically only a small quantity of myo-inositol is converted to D-chiro-inositol, and this conversion is considered irreversible in some contexts. atamankimya.com Studies have observed decreased myo-inositol to D-chiro-inositol epimerase activity and altered ratios of these isomers in tissues under conditions like insulin resistance. researchgate.net
Insulin-Dependent Enzymes in Isomer Interconversion
The conversion of myo-inositol to D-chiro-inositol is mediated by an insulin-dependent epimerase wikipedia.orgegoipcos.commdpi.com. This enzyme promotes the inversion of a chiral carbon atom on the myo-inositol molecule egoipcos.com. The activity of this epimerase is influenced by insulin, and its function can be reduced in states of insulin resistance, leading to altered ratios of myo-inositol and D-chiro-inositol in tissues like muscle, fat, and liver wikipedia.orgmdpi.com. The physiological ratio of myo-inositol to D-chiro-inositol in the plasma of healthy individuals is approximately 40:1 wikipedia.org.
Inositol Transport Mechanisms
Inositol is transported across cellular membranes to maintain intracellular levels necessary for various cellular functions, including osmotic balance and signal transduction nih.govebi.ac.ukreactome.org. This transport often occurs against a concentration gradient via active transport mechanisms researchgate.net.
Extracellular Inositol Uptake
Cells acquire inositol from the extracellular environment through specific transporter proteins biologists.com. This uptake is crucial for maintaining cellular inositol pools, especially when de novo synthesis is insufficient or compromised nih.govresearchgate.netnih.gov. In some cases, inositol uptake can be influenced by the presence of other molecules, such as glucose, which may share some transporter systems mdpi.com. High glucose concentrations can decrease cellular myo-inositol uptake in nervous tissues through competitive inhibition of sodium-dependent myo-inositol transport mdpi.com.
Inositol Transporters and Their Function
Inositol transport across cell membranes is primarily facilitated by inositol transporters nih.govresearchgate.net. These transporters can be broadly categorized based on their coupling mechanisms. Two main types have been identified in eukaryotic organisms: sodium-coupled inositol transporters and proton-coupled inositol symporters nih.gov.
Sodium-coupled inositol transporters belong to the Solute Carrier Families 5 and 6-like Superfamily nih.gov. Two notable sodium/myo-inositol cotransporters are SMIT1 and SMIT2 reactome.orgplos.orgnih.gov. These transporters couple the transport of myo-inositol with sodium ions, typically with a stoichiometry of 2 Na+ ions per myo-inositol molecule reactome.orgnih.gov. SMIT1 and SMIT2 exhibit different affinities for inositol isomers and can transport myo-inositol and D-chiro-inositol reactome.orgnih.gov. They are integral to regulating intracellular inositol levels and are involved in processes like osmotic balance and nutrient uptake ebi.ac.ukreactome.org. These transporters are expressed in various tissues, including the brain, where they play a role in traversing the blood-brain barrier ebi.ac.ukplos.org.
Proton-coupled inositol symporters are members of the Major Facilitator Superfamily nih.gov. An example is HMIT, which couples myo-inositol transport with a proton reactome.org. These transporters also contribute to maintaining cellular inositol homeostasis ebi.ac.uk.
Inositol Depletion and Its Biological Consequences
Inositol depletion, whether due to impaired synthesis, increased excretion, or insufficient uptake, can have profound effects on cellular function and viability nih.govannualreviews.orgresearchgate.netnih.govnih.gov. Studies in various organisms, including yeast and human cells, have demonstrated that inositol is an essential metabolite, and its depletion can lead to significant cellular dysfunction nih.govresearchgate.netnih.gov.
Effects on Cell Viability and Phospholipid Levels
Severe inositol depletion can result in a phenomenon known as "inositol-less death" in organisms like yeast, highlighting its essential role in maintaining cell viability nih.govresearchgate.netnih.gov. In human cells, such as HEK293T cells deficient in de novo inositol synthesis, inositol deprivation also leads to reduced cell viability nih.govnih.gov.
Inositol is a crucial precursor for the synthesis of phosphatidylinositol (PI), a key membrane phospholipid nih.govannualreviews.orgbiologists.comtandfonline.comresearchgate.net. PI serves as the foundation for the synthesis of various signaling molecules, including phosphoinositides nih.govannualreviews.orgtandfonline.com. Inositol depletion significantly impacts phospholipid metabolism, most notably causing a substantial decrease in phosphatidylinositol levels nih.govnih.govtandfonline.comresearchgate.netwayne.edu. Studies have shown a more than three-fold decrease in PI levels in inositol-depleted cells nih.govnih.gov.
Interestingly, inositol depletion can also lead to the upregulation of other branches of phospholipid metabolism, such as the phosphatidylglycerol (PG)/cardiolipin (CL) pathway, particularly in mitochondria nih.govnih.govresearchgate.netwayne.edu. This suggests a complex regulatory interplay between different phospholipid synthesis pathways in response to inositol availability nih.gov.
Impact on Gene Regulation and Stress Response Signaling
Inositol levels act as a metabolic regulator, influencing the expression of numerous genes nih.govresearchgate.netnih.govwayne.edu. Inositol depletion induces widespread changes in gene transcription, affecting various cellular pathways nih.govnih.govwayne.edu.
Transcriptomic analyses have revealed that inositol depletion leads to significant alterations in the expression of genes involved in cell signaling, amino acid transport, and protein processing in the endoplasmic reticulum (ER) nih.govnih.gov. Notably, pathways related to extracellular signal-regulated kinase (ERK) signaling are significantly upregulated upon inositol depletion nih.govnih.gov. ERK is a component of the MAPK signaling cascade and plays vital roles in cell proliferation, metabolism, migration, differentiation, and survival nih.gov. The regulation of ERK by inositol suggests potential therapeutic implications nih.gov.
Furthermore, inositol depletion can activate cellular stress response pathways, including the integrated stress response and pathways related to ER stress wayne.edunih.gov. This activation may be linked to the perturbation of phospholipid metabolism and the accumulation of unfolded proteins wayne.edunih.gov. Studies in yeast have shown that inositol depletion activates stress response pathways like the PKC and unfolded protein response pathways nih.gov.
The extensive impact of inositol depletion on gene regulation and stress signaling underscores its fundamental role in maintaining cellular homeostasis and function nih.govresearchgate.netnih.govwayne.edu.
Inositol in Cellular Signaling and Signal Transduction
Inositol (B14025) Phospholipid Cycle and Second Messenger Systems
The inositol phospholipid cycle is a central mechanism in signal transduction, initiated by the activation of cell surface receptors by ligands such as hormones, growth factors, and neurotransmitters. biologists.comnih.govahajournals.org This activation leads to the breakdown of specific membrane phospholipids (B1166683), generating intracellular signals known as second messengers. biologists.comnih.govreactome.orgnews-medical.net
The concept of second messengers arose from the discovery of molecules like cyclic AMP, which mediate the actions of certain hormones. biologists.com The inositol lipid breakdown pathway represents a major signaling system in cells, producing two key second messengers with distinct functions. biologists.comahajournals.org
Phosphatidylinositol (PI) and Its Derivatives
Phosphatidylinositol (PI) is a foundational phospholipid in this signaling pathway. It consists of a glycerol (B35011) molecule linked to two fatty acid chains, a phosphate (B84403) group, and an inositol sugar molecule. wikipedia.org PI and its phosphorylated derivatives, collectively termed phosphoinositides, are crucial for lipid signaling, cell signaling, and membrane trafficking. jax.orgwikipedia.org The inositol ring can be phosphorylated at various positions by specific kinases, leading to a diverse array of phosphoinositides. wikipedia.org
PI is primarily synthesized in the endoplasmic reticulum (ER) and then transported to other cellular membranes, including the plasma membrane. wikipedia.orgmdpi.comnih.gov
Phosphatidylinositol 4-Phosphate (PI 4-phosphate)
Phosphatidylinositol 4-phosphate (PI 4-phosphate or PI4P) is a phosphorylated derivative of PI where a phosphate group is added to the 4th position of the inositol ring. wikipedia.orgbiologists.com PI4P is a relatively abundant phosphoinositide found in various cellular compartments, including the Golgi apparatus and the plasma membrane. embopress.orgaacrjournals.orgpnas.orgnih.gov
PI4P is generated from PI through the action of phosphatidylinositol 4-kinases (PI4Ks). wikipedia.orgmdpi.comaacrjournals.org In the Golgi, PI4K isoforms like PI4KIIα and PI4KIIIβ are involved in its production, which is important for membrane transport. aacrjournals.org At the plasma membrane, PI4P also plays a significant role, particularly in plants, where it is a key anionic lipid. nih.gov PI4P is essential for processes such as polarized growth, membrane traffic, and cytoskeleton organization. pnas.org
Phosphatidylinositol 4,5-Bisphosphate (PIP2)
Phosphatidylinositol 4,5-bisphosphate (PIP2 or PI(4,5)P2) is a minor but crucial phospholipid component of cell membranes, significantly enriched in the inner leaflet of the plasma membrane. wikipedia.orgnih.govmdpi.com It is formed primarily by the phosphorylation of PI4P at the 5th position of the inositol ring, a reaction catalyzed by type I phosphatidylinositol 4-phosphate 5-kinases (PI4P 5-kinases or PIP5Ks). mdpi.comwikipedia.orguniprot.orgnih.gov In some organisms, type II PIP5Ks can also form PIP2 from PI(5)P. wikipedia.orgnih.gov
PIP2 serves as a substrate for important signaling proteins and acts as a critical second messenger, regulating a wide range of cellular activities including signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and cell motility. nih.govuniprot.orgportlandpress.comuniprot.orgnih.gov It can directly modulate the function of many membrane proteins and ion channels. wikipedia.orgnih.govnih.govallenpress.com Beyond its role as a precursor for second messengers, intact PIP2 is required for the activation of plasma membrane transport, signaling, and structural functions. portlandpress.com
Table 1: Phosphoinositide Conversion to PIP2
| Substrate | Enzyme(s) | Product |
| Phosphatidylinositol (PI) | PI 4-kinase (PI4K) | PI 4-phosphate (PI4P) |
| PI 4-phosphate (PI4P) | PI4P 5-kinase (PIP5K Type I) | PIP2 |
| PI 5-phosphate (PI5P) | PIP5K Type II | PIP2 |
Note: This table is intended to be interactive in a live environment.
Hydrolysis of PIP2 by Phospholipase C (PLC)
A pivotal step in the inositol phospholipid cycle is the hydrolysis of PIP2, primarily catalyzed by the enzyme Phospholipase C (PLC). reactome.orgnews-medical.netwikipedia.orgsigmaaldrich.comwikipedia.orgreactome.orgsdbonline.org PLC is a membrane-bound enzyme activated through various protein receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. nih.govnews-medical.netwikipedia.orgsigmaaldrich.comahajournals.org
The hydrolysis of PIP2 by PLC is a key event in the regulation of numerous cell functions in response to extracellular signals. sigmaaldrich.comwikipedia.org This reaction cleaves PIP2 on the glycerol side of the phosphodiester bond, leading to the generation of two crucial second messenger molecules. wikipedia.org
Generation of Diacylglycerol (DAG)
One of the products of PIP2 hydrolysis by PLC is diacylglycerol (DAG). reactome.orgwikipedia.orgsigmaaldrich.comwikipedia.orgreactome.orgsdbonline.orgmdpi.comum.es DAG is a lipid second messenger that remains within the plasma membrane due to its hydrophobic nature. reactome.orgwikipedia.org
DAG plays a significant role in intracellular signaling, affecting processes such as cell proliferation, survival, and motility. nih.gov Its primary signaling role is the activation of protein kinase C (PKC), a family of serine/threonine kinases that phosphorylate various cellular proteins. biologists.comreactome.orgnih.govsigmaaldrich.comfrontiersin.orgmolbiolcell.orgoup.com DAG binding to the C1 domains of PKC isoforms recruits them to cellular membranes. molbiolcell.orgpnas.org DAG also activates other effectors, including protein kinase D (PKD) isozymes and small GTPase-regulating proteins like RasGRPs. nih.govfrontiersin.org The generation and metabolism of different DAG species can encode specific information during signal transduction. pnas.org
Generation of Inositol 1,4,5-Trisphosphate (IP3)
The other product of PIP2 hydrolysis by PLC is inositol 1,4,5-trisphosphate (IP3 or InsP3). jax.orgreactome.orgwikipedia.orgsigmaaldrich.comwikipedia.orgreactome.orgsdbonline.orgmdpi.comum.esnumberanalytics.com Unlike DAG, IP3 is a soluble molecule that diffuses through the cytosol. reactome.orgwikipedia.orgwikipedia.org
IP3 acts as a crucial second messenger by binding to its specific receptors, known as IP3 receptors (IP3Rs). wikipedia.orgsdbonline.orgoup.comnumberanalytics.comnih.gov These receptors are primarily located on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store. allenpress.comwikipedia.orgoup.comnumberanalytics.comnih.gov Binding of IP3 to its receptor causes a conformational change, triggering the release of calcium ions (Ca2+) from the ER into the cytosol. allenpress.comwikipedia.orgnumberanalytics.comnih.gov This increase in cytosolic Ca2+ concentration is a critical event in signal transduction, leading to a wide variety of cellular responses, including muscle contraction, neurotransmitter release, and gene expression. wikipedia.orgnumberanalytics.comnih.govphysiology.org IP3-mediated Ca2+ release can initiate store-operated Ca2+ entry (SOCE), further contributing to the elevation of intracellular calcium levels. nih.gov
Table 2: Products of PIP2 Hydrolysis by PLC
| Enzyme | Substrate | Products | Location of Action | Key Downstream Effectors |
| Phospholipase C (PLC) | PIP2 | Diacylglycerol (DAG), Inositol 1,4,5-Trisphosphate (IP3) | Plasma membrane | Protein Kinase C (PKC), IP3 Receptors (IP3Rs) |
Note: This table is intended to be interactive in a live environment.
Inositol Trisphosphate (IP3) as a Second Messenger
Inositol trisphosphate (InsP3 or IP3) is a key second messenger molecule in signal transduction. wikipedia.orgyoutube.comnih.gov It is produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, by the enzyme phospholipase C (PLC). wikipedia.orgyoutube.comnih.gov This process occurs as part of a signal transduction mechanism triggered by various extracellular stimuli, including hormones, neurotransmitters, and growth factors, which interact with cell surface receptors, often G protein-coupled receptors (GPCRs). youtube.comnumberanalytics.comtocris.com While diacylglycerol (DAG), the other product of PIP2 hydrolysis, remains in the membrane, IP3 is soluble and diffuses through the cytoplasm. wikipedia.org
IP3 Receptor Binding and Intracellular Calcium Release
IP3 exerts its function by binding to specific receptors located predominantly on the membrane of the endoplasmic reticulum (ER). wikipedia.orgnumberanalytics.combinasss.sa.cr These IP3 receptors (IP3Rs) are ligand-gated calcium channels. binasss.sa.crbiologists.com The binding of IP3 to its receptor causes a conformational change, leading to the opening of the calcium channel and the subsequent release of calcium ions (Ca2+) from the ER lumen into the cytosol. wikipedia.orgnumberanalytics.combinasss.sa.cr This influx of Ca2+ into the cytoplasm is a critical event in cellular signaling. wikipedia.orgnumberanalytics.com The binding of IP3 primes IP3Rs to respond to Ca2+, and Ca2+ binding then promotes channel opening. binasss.sa.crbiologists.com All four subunits of a tetrameric IP3R must bind IP3 for the channel to open, although the exact number of Ca2+ binding sites required is not fully understood. biologists.com Cytosolic Ca2+ also regulates IP3R activity in a biphasic manner; low concentrations are stimulatory, while higher concentrations can become inhibitory. binasss.sa.crreactome.orgnih.gov
Regulation of Calcium-Dependent Intracellular Signals
The increase in cytosolic Ca2+ concentration, mediated by IP3-induced release from the ER, has a profound impact on numerous cellular processes. wikipedia.orgnumberanalytics.com This Ca2+ signal is decoded by various calcium-binding proteins, which in turn activate downstream signaling pathways. numberanalytics.com These calcium-dependent signals regulate a wide array of cellular functions. wikipedia.orgbinasss.sa.cr For instance, increased cytoplasmic Ca2+ concentration can lead to the contraction of smooth muscle cells. wikipedia.org In the nervous system, IP3 acts as a second messenger, and IP3 receptors are particularly concentrated in the cerebellum, where they are implicated in the induction of plasticity in Purkinje cells. wikipedia.org IP3-mediated Ca2+ signals are also involved in processes ranging from gene transcription to secretion and learning and memory. binasss.sa.cr The interplay between IP3 and Ca2+ in activating and inhibiting IP3Rs is complex and crucial for generating cytosolic Ca2+ signals with precise temporal and spatial properties. binasss.sa.crreactome.org
Role in Secretion and Phototransduction
IP3 plays a role in various cellular functions, including secretion and phototransduction. As a second messenger, IP3 facilitates the exocrine secretion of various molecules. researchgate.net The surge of calcium into the cytoplasm triggered by IP3 receptor binding can lead to the activation of pathways involved in secretion. researchgate.net In the context of phototransduction, particularly in invertebrates, the inositol phosphate pathway is a key signaling mechanism. Hydrolysis of PIP2 by PLC releases IP3, which then triggers the release of calcium, ultimately leading to changes in membrane potential and light perception. nih.gov
Inositol Polyphosphates (InsPs) and Inositol Pyrophosphates (PP-InsPs)
Beyond IP3, other inositol phosphates (InsPs) and inositol pyrophosphates (PP-InsPs) function as important signaling molecules in eukaryotic cells. researchgate.netpnas.orgmdpi.commdpi.combenthamscience.comacs.org InsPs are soluble molecules derived from the sequential phosphorylation of myo-inositol. frontiersin.org PP-InsPs are a specialized group of these molecules that contain one or more high-energy diphosphate (B83284) (pyrophosphate) moieties. mdpi.comacs.orgfrontiersin.orgnih.govrsc.orgresearchgate.net These molecules are found in all eukaryotes studied and are involved in a wide range of cellular events. acs.orgfrontiersin.orgnih.gov
Biosynthesis and Interconversion by Inositol Polyphosphate Kinases (IPKs)
Higher phosphorylated InsPs, including InsP5 and InsP6 (inositol hexakisphosphate), can be synthesized from Ins(1,4,5)P3, which serves as a precursor. mdpi.comfrontiersin.org However, alternative routes for the synthesis of highly phosphorylated InsPs, independent of the PIP2-derived Ins(1,4,5)P3 pool, have also been identified, depending on the metabolic status of the cell. mdpi.com Inositol polyphosphate kinases (IPKs) are enzymes involved in the biosynthesis and interconversion of InsPs. wikidata.org For example, members of the inositol polyphosphate multikinase (IPMK) family have been shown to be involved in the synthesis of specific InsP7 isomers in plants. frontiersin.org Inositol hexakisphosphate kinases (IP6Ks) and PPIP5 kinases (PPIP5Ks) are key enzymes in mammals that synthesize PP-InsPs, such as InsP7 and InsP8, by transferring phosphate to InsP6. mdpi.comrsc.org The biochemical properties of enzymes like IP6Ks can link the biosynthesis of PP-InsPs, such as 5PP-InsP5, to cellular ATP concentration. pnas.org
Cellular Regulatory Functions of InsPs and PP-InsPs
InsPs and PP-InsPs are involved in numerous cellular regulatory functions. pnas.orgmdpi.combenthamscience.comrsc.orgkarger.com Their molecular mechanisms often involve allosteric regulation via direct binding to proteins, competing with other ligands, or through protein pyrophosphorylation. frontiersin.orgnih.gov PP-InsPs, in particular, are emerging as critical players in integrating cellular metabolism and stress signaling. frontiersin.org
Specific cellular processes regulated by InsPs and PP-InsPs include:
Calcium Homeostasis: InsPs play key signaling roles in maintaining cellular calcium homeostasis. researchgate.netplos.org
Energy Metabolism and Homeostasis: PP-InsPs are involved in energy metabolism and homeostasis, potentially serving as "metabolic messengers" that report on cellular energy status and phosphate availability. pnas.orgmdpi.comfrontiersin.orgrsc.orgfrontiersin.orgmdpi.com They can influence metabolic flux and mitochondrial function. pnas.orgfrontiersin.orgmdpi.com
Vesicular Trafficking: These molecules are involved in intracellular trafficking. mdpi.comacs.orgfrontiersin.orgnih.govplos.org
Cell Migration: InsPs and PP-InsPs have been linked to cell migration. pnas.orgacs.orgfrontiersin.orgnih.govrsc.org
Insulin (B600854) Signaling: PP-InsPs are involved in insulin signaling and sensitivity. mdpi.comacs.orgfrontiersin.orgnih.govrsc.orgfrontiersin.org
Apoptosis: These molecules participate in the regulation of apoptosis (programmed cell death). acs.orgfrontiersin.orgnih.govrsc.orgplos.org
Ribosome Biogenesis: Ribosome biogenesis appears to be tightly regulated by PP-InsPs. pnas.orgacs.orgfrontiersin.orgnih.govplos.org
Protein Pyrophosphorylation: PP-InsPs can mediate protein pyrophosphorylation, a post-translational modification that can modulate cellular events like ribosome biogenesis, vesicle trafficking, and transcription. frontiersin.orgnih.govrsc.org This process can occur through an apparent enzyme-independent, Mg2+-dependent transfer of a phosphoryl group from a PP-InsP to a phosphorylated serine residue in certain protein regions. nih.gov
Transcription and Gene Expression: InsPs and PP-InsPs can influence transcription and gene expression. researchgate.netbinasss.sa.crnih.gov
Phosphate Homeostasis: PP-InsPs are involved in phosphate sensing and homeostasis. pnas.orgacs.orgfrontiersin.orgresearchgate.net
Immune Signaling: PP-InsPs play roles in innate immunity. acs.orgfrontiersin.orgnih.gov
Nutrient Sensing: PP-InsPs can act as nutrient messengers. researchgate.net
Regulation of Protein Function: Interaction of InsPs with proteins is critical for the stabilization of protein complexes and modulation of enzymatic activity. mdpi.com PP-InsPs can bind allosterically to proteins or act as competitor ligands to modulate protein function, localization, stability, or interactions. frontiersin.org
Research findings highlight the diverse roles of InsPs and PP-InsPs. For example, studies using caged prometabolites have provided evidence that PP-InsPs play an active role in regulating intracellular Ca2+ oscillations, which are key to triggering exocytosis and secretion in pancreatic β-cells. rsc.org Affinity reagents have been developed to identify protein targets of InsPs and PP-InsPs, revealing interactions with proteins involved in nucleotide metabolism, glucose metabolism, ribosome biogenesis, and phosphorylation-based signal transduction pathways. pnas.org
Allosteric Regulation of Protein Targets
One of the primary mechanisms by which inositol polyphosphates and pyrophosphates exert their effects is through the allosteric regulation of protein targets. uni-freiburg.defoodb.cahmdb.cauniprot.org This involves the binding of the inositol phosphate molecule to a site on a protein distinct from the active site, inducing a conformational change that modulates the protein's activity. uni-freiburg.de This mode of action is well-characterized for various inositol phosphates, including InsP3, InsP4, InsP5, and InsP6, where they can act as important signals or structural cofactors. PP-InsPs, such as 5PP-InsP5 (InsP7), have also been shown to regulate proteins like casein kinase 2 (CK2) and synaptotagmin (B1177969) (Syt1) through binding, although canonical binding domains for PP-InsPs have not been fully elucidated. Certain SPX domain-containing proteins, for instance, exhibit preferential binding to 5-InsP7 and 1,5-InsP8 via conserved basic surface clusters, triggering various responses in different organisms. hmdb.ca
Protein Pyrophosphorylation by PP-InsPs
A unique post-translational modification mediated by inositol pyrophosphates is protein pyrophosphorylation. foodb.cahmdb.cauniprot.org This process involves the transfer of a β-phosphate group from a PP-InsP molecule to a pre-phosphorylated serine residue on a target protein. This transfer typically occurs on serine residues located within acidic stretches of intrinsically disordered protein sequences. Protein pyrophosphorylation is considered to be largely enzyme-independent but requires the presence of divalent cations, with magnesium ions being preferred. hmdb.cauniprot.org While the pre-phosphorylation of serine residues is often carried out by kinases like CK2, the subsequent transfer of the β-phosphate from the PP-InsP donor to the phosphorylated serine acceptor can occur without enzymatic catalysis. This modification has been reported to regulate several proteins in yeast and mammals. hmdb.ca Nucleolar proteins have been identified as targets of InsP7-dependent pyrophosphorylation, suggesting a role in processes occurring within the nucleolus. hmdb.ca
Modulating Protein-Protein Interactions
Inositol polyphosphates and pyrophosphates can also modulate protein-protein interactions. uni-freiburg.defoodb.cahmdb.ca These molecules can act as "intermolecular glue," helping to stabilize multisubunit protein complexes. uni-freiburg.de Through these associations, they participate in regulating a diverse range of cellular functions. uni-freiburg.de Examples include changes in protein-protein interactions mediated by PP-InsP-dependent pyrophosphorylation, which have been reported to regulate the transcription of glycolytic genes in budding yeast, in some cases leading to the destabilization of protein interactions with their binding partners. hmdb.ca Additionally, 5-InsP7 has been shown to positively modulate dynein-dynactin association and function, potentially via pyrophosphorylation of a dynein subunit. hmdb.ca
Intersections with Cellular Signaling and Metabolic Networks
Inositol polyphosphates and pyrophosphates serve as crucial junctures between cellular signaling and metabolic networks. They are recognized as ubiquitous eukaryotic messengers and metabolic messengers, playing a central role in cellular homeostasis and survival. Studies utilizing chemically synthesized affinity reagents in model organisms like Saccharomyces cerevisiae have provided comprehensive insights into the protein targets of inositol polyphosphates, revealing a significant enrichment of proteins involved in key cellular processes.
Nucleotide Metabolism
Research using affinity reagents to identify inositol polyphosphate binding proteins in Saccharomyces cerevisiae has revealed a significant overrepresentation of proteins involved in nucleotide metabolism. This suggests a direct link between inositol phosphate signaling and the regulation of cellular nucleotide pools. The highly phosphorylated inositols, such as InsP6 and 5PP-InsP5, preferentially interact with proteins involved in nucleotide metabolism.
Ribosome Biogenesis
Ribosome biogenesis, an energy-intensive process essential for protein synthesis, appears to be tightly regulated by inositol pyrophosphates. hmdb.ca Studies in Saccharomyces cerevisiae have shown that mutants lacking the inositol hexakisphosphate kinase Kcs1, an enzyme required for PP-InsP synthesis, exhibit disturbances in protein synthesis and defects in ribosome biogenesis. hmdb.ca These phenotypes can be reversed by expressing enzymatically active Kcs1. Nucleolar proteins, critical components in ribosome assembly, have been identified as substrates for InsP7-mediated pyrophosphorylation, further supporting the involvement of PP-InsPs in this process. hmdb.ca The observation that inositol polyphosphate metabolism affects ribosome biogenesis in yeast underscores the connection between these signaling molecules and the cellular machinery for protein production.
Phosphorylation-Based Signaling
Inositol polyphosphates and pyrophosphates are intricately connected with phosphorylation-based signaling pathways. The identification of numerous phosphoproteins among the targets of highly phosphorylated inositols highlights this intersection. Gene Ontology analysis of proteins interacting with InsP6 and 5PP-InsP5 shows a significant enrichment in phosphorylation-based signal transduction pathways. Specific examples of this modulation include the regulation of protein kinases such as CK2 and Akt by PP-InsPs. uniprot.org These findings indicate that InsPs and PP-InsPs play a vital role in communicating information between metabolic status and phosphorylation-dependent signaling cascades.
Cellular Energy Dynamics
Inositol phosphates and pyrophosphates have emerged as important regulators of cellular energy metabolism. mdpi.commdpi.comnih.govresearchgate.net They are involved in coordinating cellular responses to nutrient availability and the internal state of energy stores. mdpi.com Inositol pyrophosphates, containing high-energy phosphoanhydride bonds, are considered to play a role in increasing cellular energetics. mdpi.comnih.govresearchgate.net
Research suggests that inositol phosphates can influence metabolic target tissues like the liver and adipose tissue. nih.gov Evidence indicates that inositol phosphates may enhance the browning of white adipocytes and directly improve insulin sensitivity through actions on adipocytes. nih.govresearchgate.net Furthermore, inositol pyrophosphates generated from inositol hexakisphosphate (IP6) have been shown to increase cellular energetics by enhancing glycolysis and mitochondrial function. nih.gov Enzymes involved in inositol phosphate synthesis, such as inositol hexakisphosphate kinases (IP6Ks) and inositol polyphosphate multikinase (IPMK), play critical roles in this cascade and impact energy metabolism in mammals. nih.govannualreviews.org
Inositol Phosphoglycans (IPGs) in Signal Transduction
Inositol phosphoglycans (IPGs) are a class of molecules derived from the hydrolysis of glycosyl-phosphatidylinositol (GPI) lipids, which are typically anchored to the outer leaflet of the cell membrane. caymanchem.comnih.govresearchgate.netnih.gov IPGs are implicated in the signal transduction of various hormones, growth factors, and cytokines. nih.govnih.gov Upon stimulation by extracellular ligands, phospholipase-mediated hydrolysis of GPI anchors releases water-soluble IPG species into the cytoplasm, where they can act as second messengers. nih.govresearchgate.netnih.govmdpi.com
IPGs are not a single molecular entity but rather a family of closely related species that can be released in a tissue-specific manner and have cell-specific targets. nih.gov The discovery and characterization of IPGs containing either myo-inositol or D-chiro-inositol have been significant in understanding the physiological regulation of insulin signaling. researchgate.net
MI-IPG and DCI-IPG in Insulin Signaling
Myo-inositol-containing IPGs (MI-IPG, also referred to as IPG-A) and D-chiro-inositol-containing IPGs (DCI-IPG, also referred to as IPG-P) are particularly important in the intracellular transduction cascade of insulin. researchgate.netmdpi.comnih.govresearchgate.netmdpi.comnih.gov Insulin stimulation promotes the release of these IPG mediators from the cell membrane. researchgate.netmdpi.comnih.govresearchgate.net
These two types of IPGs are suggested to exert different but complementary functions in the insulin transduction pathway. researchgate.net MI-IPG is thought to inhibit adenylyl cyclase (AC) and protein kinase A (PKA), while DCI-IPG is believed to promote the activation of pyruvate (B1213749) dehydrogenase (PDH) phosphatases (PDHP) and PDH. nih.gov Activation of PDH enhances oxidative glucose metabolism along the tricarboxylic acid cycle. nih.gov DCI-IPGs are also implicated in the storage of sugars as glycogen (B147801) and the regulation of the respiratory chain for ATP production. frontiersin.orgnih.govresearchgate.net
Research indicates that impaired release or decreased availability of DCI-IPGs is a characteristic feature of insulin-resistant subjects and tissues. mdpi.comnih.govresearchgate.net Studies have shown that in individuals with insulin resistance, there is often reduced DCI availability and increased urinary losses. bmj.comnih.govdiscoveryjournals.org High glucose levels can exacerbate this dysfunction by competitively inhibiting DCI transport into cells via the sodium/myo-inositol transporter 2 (SMIT2). bmj.commdpi.comdiscoveryjournals.org Conversely, increased glucose-stimulated DCI-IPG release has been shown to correlate with improved insulin sensitivity. nih.gov
DCI-IPG is described as a pseudo-disaccharide composed of galactosamine and pinitol, which is the 3-O-methyl ether of DCI. mdpi.commetabolomicsworkbench.org The action of insulin promotes the phospholipase-mediated release of this DCI-IPG mediator. mdpi.com
While the role of inositol-containing phosphoglycans in insulin regulation has been extensively studied, some research has questioned the insulin-mimetic activity of certain synthetic IPGs, suggesting that natural IPGs may possess critical cofactors required for their full activity. nih.govacs.org Nevertheless, the evidence strongly supports the involvement of both MI-IPG and DCI-IPG as crucial secondary messengers in mediating the metabolic actions of insulin, particularly in glucose uptake, storage, and utilization. bmj.comresearchgate.netnih.govresearchgate.netdiscoveryjournals.org
Inositol in Endocrine and Metabolic Regulation
Inositol (B14025) and Insulin (B600854) Signaling Pathways
Inositol acts as a secondary messenger in insulin signaling pathways. researchgate.netfrontiersin.org Upon insulin binding to its receptor, a cascade is initiated that involves the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently protein kinase B (Akt). researchgate.netoup.comresearchgate.net These actions are critical for glucose transporter 4 (GLUT4) translocation to the cell membrane and glycogen (B147801) synthesis. researchgate.net Inositol phosphoglycans (IPGs), containing either MI or DCI, are released upon insulin stimulation and are thought to act as putative second messengers, influencing enzymes involved in glucose metabolism. researchgate.netnih.gov
Myo-Inositol and Insulin Sensitivity
Myo-inositol plays a key role in regulating insulin action in target tissues, enhancing glucose uptake, and reducing insulin resistance. researchgate.netresearchgate.net Studies have shown that MI supplementation can lead to significant improvements in glycemic control and insulin sensitivity. researchgate.netnih.govnih.gov For instance, a meta-analysis of randomized controlled trials indicated that inositol supplementation decreased fasting plasma glucose, 2-hour plasma glucose after an oral glucose tolerance test (OGTT), fasting insulin, and Homeostatic Model Assessment for Insulin Resistance (HOMA-IR). researchgate.netnih.gov These improvements in insulin sensitivity appear to be independent of weight changes. nih.gov In women with PCOS, MI treatment has been shown to improve insulin sensitivity and reduce hyperinsulinemia. nih.govreproduct-endo.comeuropeanreview.org
Table 1: Effects of Myo-Inositol on Insulin Sensitivity Markers
| Study Population | Intervention | Key Findings on Insulin Sensitivity | Source |
| Overweight women with PCOS | 2g MI + folic acid | Significant reductions in insulin and improved insulin sensitivity. | nih.gov |
| Women with gestational diabetes | 2g MI twice daily | Significantly improved fasting glucose, insulin, and HOMA-IR. | nih.gov |
| Postmenopausal women with metabolic syndrome | 2g MI/day | Improved blood glucose, insulin, and HOMA-IR. | nih.gov |
| Women with PCOS | Myo-inositol treatment | Increased insulin sensitivity, improved glucose tolerance, decreased glucose-stimulated insulin release. | europeanreview.org |
D-chiro-Inositol and Glycogen Synthesis
D-chiro-inositol is also involved in insulin signaling, particularly in mediating insulin's effects on glucose metabolism. researchgate.net As a component of IPG-P, DCI is thought to accelerate the dephosphorylation of enzymes like glycogen synthase and pyruvate (B1213749) dehydrogenase, which are rate-limiting in non-oxidative and oxidative glucose disposal. scispace.comnih.gov Research in diabetic mice has shown that DCI can promote the synthesis of hepatic glycogen. frontiersin.org DCI treatment increased the expression of key signaling factors like IRS2, PI3K, AKT, and GLUT4, while downregulating glycogen synthase kinase 3β (GSK3β), thereby promoting glycogen synthesis via the PI3K/AKT/GSK3β/GLUT4 pathway. frontiersin.orgkarger.com
Role in Glucose Homeostasis
Both MI and DCI contribute to maintaining glucose homeostasis. Inositol, through its isomers and related metabolites, influences insulin signaling and glucose metabolism by affecting distinct pathways. nih.gov Clinical data indicate that inositol can reduce glycemia levels and hyperinsulinemia in insulin-resistant individuals. nih.gov Myo-inositol has been shown to enhance GLUT4 translocation and glucose uptake in cells. nih.govphysiology.org Studies have demonstrated that inositol supplementation can lead to a reduction in fasting plasma glucose and improved glucose tolerance. researchgate.netnih.gov The inability to adequately synthesize or metabolize inositol can contribute to disturbances in insulin signaling cascades and the development of insulin resistance and hyperinsulinemia. reproduct-endo.com
Impact on Lipid Metabolism
Inositol may also impact cholesterol and lipoprotein metabolism. tandfonline.com Studies have suggested that inositol supplementation could potentially reduce plasma triglycerides, total cholesterol, and LDL-cholesterol levels in patients with metabolic diseases. tandfonline.comnih.gov A meta-analysis indicated that inositol supplementation significantly decreased triglycerides, total cholesterol, and LDL-cholesterol levels, although it did not significantly affect HDL-cholesterol levels in patients with metabolic diseases. nih.gov Myo-inositol deficiency has been associated with increased lipid mobilization from adipose tissue and hepatic lipid accumulation in animal models. tandfonline.combioscientifica.com Inositol intake may improve lipid metabolism by potentially lowering visceral fat and hepatic lipid accumulation and increasing adiponectin concentrations. nih.gov
Table 2: Effects of Inositol Supplementation on Lipid Profile in Patients with Metabolic Diseases
| Lipid Parameter | Effect of Inositol Supplementation | Statistical Significance (P-value) | Source |
| Triglycerides | Decreased | < 0.001 | nih.gov |
| Total Cholesterol | Decreased | < 0.001 | nih.gov |
| LDL-Cholesterol | Decreased | 0.005 | nih.gov |
| HDL-Cholesterol | No significant effect | 0.40 | nih.gov |
Inositol in Reproductive Endocrinology
Inositols are crucial compounds that support female fertility and physiological pregnancy. tandfonline.com They play a vital role in intracellular signaling within the reproductive system. mdpi.com
Ovarian Function and Oocyte Maturation
Inositol participates in oocyte maturation through calcium-mediated signaling pathways. gremjournal.com The concentration of MI in human follicular fluid is considered a bioindicator of oocyte quality. mdpi.comgremjournal.comfrontiersin.orgfrontiersin.org Higher levels of inositol in follicular fluid have been correlated with better oocyte quality and improved follicle maturation. gremjournal.comfrontiersin.org MI seems to improve intracellular Ca2+ oscillation, which is critical for normal fertilization and embryogenesis. mdpi.com In the ovary, DCI modulates the activity of aromatase, an enzyme involved in androgen synthesis. mdpi.comspringermedizin.de An altered balance between MI and DCI, such as a lowered MI/DCI ratio observed in women with PCOS, may contribute to elevated androgen production. mdpi.com Myo-inositol supplementation has shown promise in improving reproductive outcomes in women undergoing assisted reproductive techniques, potentially by improving oocyte maturation and quality. mdpi.comfrontiersin.orgfrontiersin.orgspringermedizin.demdpi.com Studies in women with PCOS have demonstrated that MI administration can improve ovarian function, reduce hyperandrogenism, and enhance oocyte quality. nih.govreproduct-endo.comnih.gov
Table 3: Effects of Myo-Inositol on Ovarian Function and Oocyte Quality in Women with PCOS
| Intervention | Study Type | Key Findings on Ovarian Function and Oocyte Quality | Source |
| 2g MI + folic acid | Randomized controlled study | Restoration of menstrual cyclicity, improved delivery rate. | nih.gov |
| Myo-inositol treatment | Double blind trial | Increased number of follicles > 15mm, increased number of retrieved oocytes, reduced immature oocytes. | nih.gov |
| Myo-inositol treatment | Various studies in PCOS patients | Improves ovarian function and fertility, reduces manifestations of hyperandrogenism, improves oocyte maturation. | reproduct-endo.com |
| MI supplementation | Meta-analysis of RCTs in IVF | Improved metaphase II (MII) oocyte rate and fertilization rate, particularly in women with PCOS. | frontiersin.orgfrontiersin.org |
Follicular Fluid Inositol Concentration and Oocyte Quality
The follicular microenvironment is a critical determinant of oocyte development and quality. nih.gov Studies have demonstrated a correlation between the concentration of MI in human follicular fluid (FF) and oocyte quality. nih.govfrontiersin.org Higher levels of MI in FF have been associated with matured and fertilized oocytes compared to immature and unfertilized ones. nih.gov This suggests that the MI content in FF can serve as a bioindicator of oocyte quality. frontiersin.orgegoipcos.com Furthermore, the levels of MI in FF have been positively correlated with the amount of estradiol (B170435) (E2) in corresponding FF samples and with embryo quality. nih.govoup.com
| Follicular Fluid Group | MI Concentration (Mean ± SD) | Associated Oocyte Outcome |
| Group A (Matured/Fertilized) | Significantly Higher | Good Quality |
| Group B (Immature/Unfertilized) | Lower | Poor Quality |
Based on research findings indicating higher MI content in FF associated with better oocyte quality. nih.govoup.com
Regulation of FSH Signaling by Myo-Inositol
Myo-inositol plays a key role in mediating the response of granulosa cells to FSH stimuli. egoipcos.com Acting as a second messenger, MI is involved in the FSH signaling pathway, which regulates the proliferation and maturation of granulosa cells. egoipcos.comegoipcos.com This modulation of FSH signaling by MI is crucial for proper follicular development. egoipcos.com Research indicates that MI administration can enhance FSH activity. respubjournals.com
Influence on Intracellular Ca2+ Oscillation in Oocytes
Inositol has been shown to influence oocyte maturation and improve intracellular Ca2+ oscillation in oocytes. egoipcos.commdpi.com Intracellular calcium oscillations are critical for normal fertilization and embryogenesis. egoipcos.comfrontiersin.org Myo-inositol appears to enhance oocyte responsiveness to these calcium oscillations during the early stages of fertilization, potentially improving fertilization rates and embryo quality. frontiersin.orgmdpi.com This effect is mediated, in part, by inositol 1,4,5-trisphosphate (IP3), a derivative of inositol, which regulates intracellular calcium levels by binding to IP3 receptors on the endoplasmic reticulum, leading to calcium release. frontiersin.orgegoipcos.comfrontiersin.org
Modulation of Anti-Müllerian Hormone (AMH) Production
Myo-inositol also modulates the FSH-mediated production of Anti-Müllerian Hormone (AMH) by granulosa cells. egoipcos.com AMH is a glycoprotein (B1211001) that regulates the sensitivity of follicles to FSH and their subsequent recruitment into the ovarian cycle. egoipcos.comegoipcos.com By influencing AMH production, MI plays a crucial role in determining follicular maturation and assuring good embryo quality. egoipcos.com Studies suggest that inositol supplementation, particularly DCI, may help normalize AMH levels in conditions where they are elevated, such as Polycystic Ovary Syndrome (PCOS), potentially through restored insulin modulation. femifert.seacupuncturespace.com
Steroidogenesis and Androgen Regulation
Inositols, particularly MI and DCI, significantly impact ovarian steroidogenesis and the regulation of androgen synthesis. mdpi.comdovepress.comegoipcos.com They exhibit complementary and sometimes opposite effects on this process. mdpi.com
D-chiro-Inositol Modulation of Aromatase Activity
D-chiro-inositol has been shown to modulate the activity of aromatase, an enzyme responsible for converting androgens into estrogens. mdpi.comegoipcos.comkarger.com Research indicates that DCI can inhibit the transcription and activity of aromatase (CYP19A1). mdpi.comkarger.comegoipcos.com This down-modulation of aromatase by DCI can lead to a reduction in estrogen synthesis and a potential increase in androgen levels within the ovary. mdpi.comdovepress.comegoipcos.com Studies in human granulosa cells have demonstrated a dose-dependent reduction of aromatase mRNA after DCI treatment. karger.com
Impact on Androgen Synthesis in Theca Cells
Both MI and DCI influence androgen synthesis in ovarian theca cells, although with differing effects. mdpi.comegoipcos.com D-chiro-inositol is involved in insulin-mediated androgen production in theca cells. mdpi.comrespubjournals.com Studies have shown that DCI can reinforce androgen synthesis in ovarian theca cells. egoipcos.com Conversely, myo-inositol appears to mitigate androgen synthesis in theca cells. mdpi.com An imbalance in the MI/DCI ratio within the ovary can lead to pathological alterations in steroidogenesis and contribute to conditions characterized by hyperandrogenism. dovepress.comrespubjournals.comegoipcos.com High DCI levels, coupled with reduced MI concentrations, can exacerbate insulin effects on androgen synthesis. dovepress.com
Male Reproductive Function and Spermatogenesis
Inositols, particularly myo-inositol, are recognized for their important role in male fertility, testicular function, and spermatogenesis. researchgate.net MI is primarily produced by Sertoli cells in response to FSH and is involved in processes vital for sperm function, including motility, capacitation, and the acrosome reaction. researchgate.net Studies have highlighted a correlation between male infertility and the beneficial effects of inositol on spermatic functionality. tandfonline.com
Myo-inositol participates in transduction mechanisms within sperm cells that regulate cytoplasmic calcium levels, capacitation, and mitochondrial function. mdpi.com DCI is also involved, notably in the downregulation of the steroidogenic enzyme aromatase, which converts androgens to estrogens. mdpi.comresearchgate.net Treatment with DCI has been shown to inhibit aromatase expression, potentially leading to increased testosterone (B1683101) levels. mdpi.com
Research indicates that MI can improve sperm parameters such as concentration, total count, and progressive motility in men with idiopathic infertility. mdpi.com A study on patients with idiopathic infertility demonstrated improvements in the percentage of spermatozoa with acrosome reaction, spermatozoa concentration, total count, and progressive motility following MI supplementation compared to a placebo group. mdpi.com The same study observed a reduction in FSH and luteinizing hormone (LH) levels and a concomitant increase in inhibin B concentrations. mdpi.com
Oxidative stress is a significant factor in male infertility, impairing sperm quality by decreasing motility and increasing damage to DNA, proteins, and lipids. mdpi.com Myo-inositol has demonstrated antioxidant properties that contribute to improving sperm parameters. europeanreview.orgresearchgate.netmdpi.com In vitro studies have shown that MI can reduce levels of 8-OHdG, a marker of oxidative DNA damage in sperm samples. mdpi.com
Myo-inositol's concentrations increase from the epididymis to the deferent duct, suggesting its importance in spermatogenesis, spermio-histogenesis, and the osmoregulation of seminal vesicular fluid, potentially reducing seminal fluid viscosity and amorphous material. researchgate.netnih.gov Low MI levels in the epididymis and seminal fluid are associated with reduced fertility. nih.gov MI also plays a role in human sperm chemotaxis and thermotaxis by activating phospholipase C, leading to the production of inositol triphosphate (IP3) and the opening of calcium channels, which regulates intracellular Ca2+ concentrations in the flagellum. europeanreview.orgnih.gov
In vitro incubation of sperm from men with low sperm count, motility, and/or morphology with myo-inositol has resulted in higher sperm motility. pullingdownthemoon.com A study involving men with oligoasthenoteratozoospermia (OAT) demonstrated that treatment with a mix containing mainly myo-inositol improved sperm features including total and progressive sperm motility. tandfonline.com The beneficial effects of inositols on sperm motility and mitochondrial function are attributed to their insulin-sensitizing, antioxidant, prokinetic, and hormonal regulatory effects. tandfonline.com While MI appears to play a more pivotal role in spermatozoa development, DCI has shown effects on sperm mitochondrial function in vitro, improving mitochondrial membrane potential (MMP). tandfonline.comnih.govnih.gov
Inositol in Assisted Reproductive Technologies (ART)
The use of inositol and its isoforms, particularly myo-inositol, as a supplement in ART programs is an active area of research. karger.com Inositols are insulin-sensitizing compounds that have shown promising efficacy in the management of polycystic ovary syndrome (PCOS), a common cause of infertility. egoipcos.comresearchgate.net Myo-inositol plays a regulatory role in female reproductive function, influencing the development of oocytes and embryos. egoipcos.com
Studies have demonstrated that inositol supplementation can increase the quality of oocytes, pregnancy rates, and ovarian function, particularly in women with PCOS undergoing ART. karger.comumk.pl However, its application is not limited to PCOS patients, as inositol has also been explored in non-PCOS groups and in cases of male factor infertility. mdpi.combohrium.com
Effects on Fertilization and Embryo Quality
Myo-inositol supplementation prior to ovarian stimulation in IVF care may positively affect oocyte and embryo quality and fertilization rates. mdpi.combohrium.com The level of inositol in follicular fluid has been correlated with oocyte quality. frontiersin.org Women who achieved pregnancy through IVF and embryo transfer have been found to have higher levels of inositol in their follicular fluid compared to non-pregnant women. frontiersin.org
Several studies indicate that inositol influences oocyte maturation. mdpi.com MI appears to improve intracellular Ca2+ oscillation in oocytes, a process critical for normal fertilization and embryogenesis, suggesting a mechanism through which MI may enhance fertilization rate and embryo quality. mdpi.com
Meta-analyses and clinical trials have investigated the impact of MI on fertilization and embryo quality in women undergoing ART. A systematic review and meta-analysis reported that the fertilization rate was higher in the MI group compared to the control group in women undergoing IVF, including those with PCOS, non-obese PCOS, and poor ovarian responders. frontiersin.org
Studies have also shown a positive effect on embryo quality. Some research indicates a trend toward improved embryo quality in women with PCOS after MI supplementation, although statistically significant evidence is not always consistent across all studies. researchgate.net However, other studies and meta-analyses have reported a significantly higher proportion of good quality embryos in groups receiving MI. europeanreview.orgmdpi.comnih.govegoipcos.comkoreascience.kr
A randomized trial demonstrated that inositol supplementation in patients with PCOS undergoing ART cycles increased the proportion of metaphase II oocytes and resulted in a greater number of high-quality embryos. koreascience.kr
Table 1 summarizes findings on the effects of Myo-inositol on fertilization and embryo quality in ART.
| Outcome | Effect of Myo-inositol Supplementation | Supporting Evidence |
| Fertilization Rate | Increased | Meta-analysis frontiersin.org, Clinical trials europeanreview.orgmdpi.commdpi.comnih.govspringermedizin.denih.gov |
| Oocyte Quality | Improved (e.g., MII oocytes) | Clinical trials mdpi.comfrontiersin.orgmdpi.comkoreascience.krspringermedizin.denih.gov |
| Embryo Quality | Improved (e.g., Grade 1/Good Quality) | Meta-analysis mdpi.comnih.govegoipcos.com, Clinical trials europeanreview.orgmdpi.commdpi.comkoreascience.krspringermedizin.denih.gov |
| Retrieved Oocytes | Higher number in some studies | Meta-analysis karger.com |
Clinical Pregnancy Rates in IVF
The impact of inositol supplementation on clinical pregnancy rates in IVF has been evaluated in several studies and meta-analyses, with varying results depending on the study population and design.
Some studies and meta-analyses have reported a significantly higher clinical pregnancy rate in groups receiving myo-inositol. europeanreview.orgmdpi.commdpi.comnih.govegoipcos.comnih.gov For instance, a meta-analysis including seven trials with 935 women found that MI supplementation led to significant improvements in pregnancy rate. mdpi.comegoipcos.com Another meta-analysis reported a significantly higher clinical pregnancy rate in the myoinositol group compared to the control group (33.33% vs. 27.62%, OR, 1.45; 95% CI, 1.08–1.95; P = .01) in infertile women undergoing ovulation induction for ICSI or IVF-ET. nih.gov
Conversely, other systematic reviews and meta-analyses have not found a statistically significant improvement in clinical pregnancy rates with inositol supplementation. karger.comumk.plfrontiersin.orgtandfonline.comresearchgate.net A meta-analysis of eight RCTs found no significant difference in clinical pregnancy rates between the inositol and control groups (RR = 1.41, 95% CI: 0.88–2.25, p = 0.15). karger.comresearchgate.net Similarly, a systematic review and meta-analysis focusing on women with PCOS undergoing ART found no difference in clinical pregnancy rates when comparing inositol to no treatment. tandfonline.com
Table 2 presents a summary of findings on the effect of Myo-inositol on clinical pregnancy rates in ART.
| Outcome | Effect of Myo-inositol Supplementation | Supporting Evidence |
| Clinical Pregnancy Rate | Increased in some studies | Meta-analyses mdpi.comnih.govegoipcos.com, Clinical trials europeanreview.orgmdpi.comnih.gov |
| Clinical Pregnancy Rate | No significant difference in some studies | Meta-analyses karger.comfrontiersin.orgtandfonline.comresearchgate.net, Clinical trials umk.pl |
Inositol and Thyroid Hormone Signaling
Myo-inositol plays a significant role in thyroid function and autoimmune diseases. unipi.itcasi.org It serves as a precursor of phosphoinositides, which are involved in the phosphatidylinositol (PI) signal transduction pathway. unipi.itnih.govresearchgate.net This pathway is crucial for the intracellular signaling of several hormones, including TSH. unipi.iteuropeanreview.orgcasi.orgnih.govresearchgate.net
In thyroid cells, TSH stimulates the formation of inositol phosphate (B84403). unipi.it Myo-inositol is essential as a second messenger in the phospholipase C (PLC)-dependent inositol phosphate Ca2+/DAG pathway, which leads to the production of hydrogen peroxide (H2O2). casi.orgnih.govresearchgate.neteuropeanreview.org H2O2 is required for the synthesis of thyroid hormones (TH), specifically the iodination of thyroglobulin, a crucial step in the biosynthesis of triiodothyronine (T3) and thyroxine (T4). unipi.itcasi.orgnih.govresearchgate.neteuropeanreview.org Depletion of MI or impaired inositol-dependent TSH signaling may predispose individuals to the development of hypothyroidism. nih.govresearchgate.netresearchgate.net
Clinical studies have explored the use of myo-inositol, often in combination with selenium, in managing thyroid conditions, particularly subclinical hypothyroidism and Hashimoto's thyroiditis, an autoimmune disease affecting the thyroid. unipi.itcasi.orgeuropeanreview.orgresearchgate.netpalomahealth.commedicalphysics.institute Myo-inositol is thought to enhance TSH receptor sensitivity, which can help reduce elevated TSH levels and improve thyroid hormone production. casi.orgpalomahealth.commedicalphysics.institute
Studies have shown that treatment with myo-inositol, often combined with selenium, can lead to a significant decrease in TSH levels in patients with subclinical hypothyroidism, with or without autoimmune thyroiditis. unipi.itcasi.orgresearchgate.neteuropeanreview.orgresearchgate.net This reduction in TSH is often accompanied by a decline in antithyroid autoantibodies, such as thyroid peroxidase antibodies (TPOAb) and thyroglobulin antibodies (TgAb), suggesting an immune-modulatory effect. unipi.itcasi.orgresearchgate.net
A study involving pregnant individuals with specific TSH levels explored the efficacy of daily supplementation with myo-inositol plus selenium, reporting a stabilization of TSH, free T4 (fT4), and free T3 (fT3) levels and increased prevention of subclinical hypothyroidism. casi.org Another study involving individuals with hypothyroidism reported improvements in TSH, TPOAb, TgAb, and fT4 levels in the myo-inositol plus selenium group compared to selenium alone. casi.org
Myo-inositol's ability to regulate H2O2-mediated iodination and its role in the TSH signaling cascade suggest that increasing MI levels may improve TSH sensitivity and support thyroid function. unipi.iteuropeanreview.orgresearchgate.net
Table 3 summarizes the key roles of Myo-inositol in thyroid hormone signaling.
| Aspect of Thyroid Function | Role of Myo-inositol | Supporting Evidence |
| TSH Signaling | Acts as a second messenger in the PLC-dependent pathway, enhancing TSH sensitivity. | unipi.itcasi.orgnih.govresearchgate.netmedicalphysics.institute |
| Thyroid Hormone Synthesis | Involved in H2O2 production necessary for iodine organification (T3 and T4 synthesis). | unipi.itcasi.orgnih.govresearchgate.neteuropeanreview.org |
| Hypothyroidism | Impaired signaling may predispose to hypothyroidism; supplementation may improve TSH levels. | casi.orgnih.govresearchgate.neteuropeanreview.orgresearchgate.netmedicalphysics.institute |
| Autoimmunity (Hashimoto's) | May reduce thyroid autoantibodies (TPOAb, TgAb) and exert immune-modulatory effects. | unipi.itcasi.orgeuropeanreview.orgresearchgate.netpalomahealth.com |
Inositol in Neurobiology and Psychiatric Research
Inositol (B14025) Levels in Brain Physiology and Pathology
Inositol plays a crucial role in brain physiology, serving as a precursor for phosphatidylinositol and inositol phosphates, which are key components of cellular signal transduction pathways nih.govmdpi.comdrugbank.compsychiatryonline.org. These pathways are vital for various neuronal functions, including nerve guidance and intracellular calcium concentration control mdpi.comsealff.org. Myo-inositol is particularly abundant in astroglia compared to other brain cells, suggesting that changes in its levels, detectable by 1H-magnetic resonance spectroscopy (1H-MRS), may indicate alterations in astroglial activity mdpi.com.
Studies using 1H-MRS have investigated brain myo-inositol levels in various neurological and psychiatric conditions. Elevated brain myo-inositol levels have been observed in Alzheimer's disease, including in the predementia phase in adults with Down's syndrome psychiatryonline.orgpsychiatryonline.orgacs.org. This elevation may be related to increased transport of myo-inositol or could potentially serve as a marker of gliosis psychiatryonline.orgpsychiatryonline.org. Research in neonates and fetuses with Down Syndrome has also shown elevated myo-inositol levels in the brain biorxiv.org.
Altered Inositol Levels and Pathogenesis of Mood Disorders
Alterations in inositol levels have been implicated in the pathogenesis of mood disorders, including major depressive disorder (MDD) and bipolar disorder (BD) nih.govnih.govulysseus.euresearchgate.net. Studies have reported lower levels of inositol in the frontal cortex of patients with MDD, as measured by 1H-MRS and in post-mortem brain tissue nih.govmdpi.com. Conversely, higher levels of inositol have been associated with (hypo)manic symptoms in bipolar disorder nih.govijmdat.com.
The "inositol-depletion hypothesis" suggests that some mood-stabilizing drugs, such as lithium, valproic acid, and carbamazepine, may exert their therapeutic effects by lowering myo-inositol concentrations in the central nervous system, thereby reducing overactive signaling involved in pathological mechanisms mdpi.comresearchgate.netijmdat.comportlandpress.com. This hypothesis primarily focused on the phosphatidylinositol signaling pathway, but recent findings suggest that inositol depletion may affect a wider range of cellular functions linked to neuronal function portlandpress.com.
Data from studies on brain myo-inositol levels in mood disorders:
| Condition | Brain Region | Myo-inositol Levels | Measurement Method | Source |
| Major Depressive Disorder | Frontal Cortex | Low | 1H-MRS, Post-mortem tissue | nih.govmdpi.com |
| Bipolar Disorder (Depressive Phase) | Various Brain Areas | Low | 1H-MRS | nih.gov |
| Bipolar Disorder (Manic/Hypomanic Phase) | Various Brain Areas | High | 1H-MRS | nih.govijmdat.com |
Inositol and Neurotransmitter Modulation
Inositol is involved in the inositol phosphate-phosphoinositide (IPP) cycle, which is a source of second messengers like IP3 and DAG nih.gov. This cycle is integral to the signaling of various receptor systems, including those for norepinephrine (B1679862) (α-1), serotonin (B10506) (5-HT2A and 5-HT2C), cholinergic (muscarinic), and dopamine (B1211576) (D1) receptors nih.gov. This suggests that inositol can influence the action of these neurotransmitters rupahealth.compatsnap.comclevelandclinic.orghealthline.com.
Influence on Serotonin and Dopamine Pathways
Inositol is believed to influence serotonin and dopamine pathways, which are key players in mood, anxiety, and cognitive function rupahealth.comhealthline.compsychiatryredefined.orgcalgaryneuropathy.com. Some research suggests that inositol may help balance these important brain chemicals clevelandclinic.orghealthline.com. Studies have explored the possibility that inositol supplements could increase the effectiveness of dopamine and serotonin neurotransmitters in the brain calgaryneuropathy.com. While inositol does not appear to have a direct effect on synapses by inhibiting the reuptake of monoamines, its potential antidepressant mechanism might involve the signal transduction of serotonin nih.gov.
Reversal of Serotonin Receptor Desensitization
Several studies suggest that inositol may play a role in reversing the desensitization of serotonin receptors, particularly those linked to the phosphatidylinositol second messenger system wisc.edudrugbank.comresearchgate.netregulations.govmattioli1885journals.commattioli1885journals.com. This mechanism is considered similar to the effects of selective serotonin reuptake inhibitors (SSRIs), which are effective in treating conditions like obsessive-compulsive disorder (OCD) wisc.edumattioli1885journals.commattioli1885journals.comnih.gov. By ensuring the availability of phosphatidylinositol and PIP2, myo-inositol is thought to prevent receptor desensitization researchgate.net.
Inositol in Psychiatric Disorders Research
Research has explored the potential therapeutic role of inositol in various psychiatric disorders, with some promising results, particularly in conditions believed to involve serotonin dysregulation nih.govnih.govpatsnap.comulysseus.eudrugbank.comhealthline.compsychiatryredefined.orgdiscoveryjournals.orgconsensus.app.
Depression Research
The role of inositol in depression research has yielded mixed results nih.govhealthline.comstorymd.com. Some early double-blind, placebo-controlled trials suggested that inositol supplementation could lead to a significant improvement in depressive symptoms mattioli1885journals.comnih.govconsensus.app. For instance, one study found that 12 grams of inositol per day for four weeks reduced symptoms of depression compared to placebo calgaryneuropathy.commattioli1885journals.comnih.gov. Another small study reported improvement in a majority of participants taking 6 grams per day calgaryneuropathy.com.
However, subsequent and more recent studies, including meta-analyses, have not consistently demonstrated a significant antidepressant effect of inositol nih.govmdpi.comhealthline.comstorymd.com. Some research indicates that adding inositol to standard antidepressant medication does not improve symptoms more than the medication alone mdpi.comcalgaryneuropathy.comconsensus.app. The efficacy of inositol as a monotherapy or as an adjunct to conventional drugs in mood disorders remains controversial due to the heterogeneity of supporting studies nih.govmdpi.comulysseus.eu. While neuroimaging and biomolecular studies point to a potential role of inositol in the pathogenesis of mood disorders, clinical study results are still debated mdpi.com.
Data from selected depression studies:
| Study Type | Inositol Dose ( g/day ) | Duration | Key Finding | Source |
| Double-blind, placebo-controlled | 12 | 4 weeks | Significant improvement in HDRS scores vs. placebo (in one study) | mdpi.commattioli1885journals.comnih.gov |
| Small study | 6 | Not specified | Improved depression in a subset of participants (in one study) | calgaryneuropathy.com |
| Adjunct to SSRIs | Not specified | Not specified | No significant improvement compared to SSRIs alone | mdpi.comconsensus.app |
| Meta-analyses | Various | Various | No clear antidepressant effect or significant benefit over placebo | mdpi.comstorymd.com |
Despite the inconsistent findings in broader depression research, some studies have shown a trend towards efficacy in specific contexts, such as premenstrual dysphoric disorder (PMDD) mdpi.comstorymd.com.
Panic Disorder Research
Studies on the efficacy of inositol in panic disorder began following observations of its potential in depression mdpi.com. Early research, such as a randomized controlled trial (RCT) in 1995, indicated that inositol was more effective than placebo in reducing the frequency of panic attacks over a four-week period mdpi.com. Another double-blind, controlled, crossover trial involving 21 patients with panic disorder compared inositol to fluvoxamine (B1237835), a selective serotonin reuptake inhibitor (SSRI) mdpi.comnih.govzrtlab.com. This study reported comparable efficacy between inositol and fluvoxamine in reducing scores on the Hamilton Anxiety Rating Scale (HARS), the Marks-Matthews Fear Questionnaire for agoraphobia, and the Clinical Global Impressions (CGI) scale mdpi.comnih.gov. Inositol was also noted to be slightly more effective at reducing the number of panic attacks with fewer reported side effects compared to fluvoxamine in this trial nih.govzrtlab.com. One study in 20 people with panic disorders found that 18 grams of inositol each day reduced the number of weekly panic attacks by 4, which was more than the reduction of 2.4 per week seen in individuals on anxiety medication healthline.com. Preliminary findings from reviews suggest that inositol possesses antipanic properties and may be an effective compound for panic disorder mdpi.com.
Obsessive-Compulsive Disorder (OCD) Research
Research into inositol for Obsessive-Compulsive Disorder (OCD) has yielded mixed results mdpi.com. Some studies, including a small double-blind controlled crossover trial with thirteen patients, indicated that inositol significantly reduced scores on OCD symptoms compared to placebo phillyintegrative.comnih.govjwatch.org. This trial utilized 18 grams of inositol daily for six weeks phillyintegrative.comnih.govjwatch.org. Another study also found that 18 grams of inositol per day improved symptoms better than a placebo healthline.com. However, other studies have not shown statistically significant differences mdpi.com. A meta-analysis conducted by Mukai et al. found no relevant difference against placebo for OCD symptoms mdpi.comresearchgate.net. Despite the inconsistencies, the potential for inositol to modulate neurotransmitter pathways involved in OCD, particularly serotonin activity, continues to be explored phillyintegrative.compsychiatryredefined.org.
Bipolar Disorder Research
Investigations into inositol's role in bipolar disorder have included studies examining inositol levels and the effects of supplementation. Some research has indicated reduced concentrations of inositol in the cerebrospinal fluid of patients with mood disorders, including bipolar disorder mdpi.com. Low levels of inositol have been associated with depressive symptoms, while high levels have been linked to (hypo)manic symptoms mdpi.com. However, when administered as monotherapy or as an adjunct to conventional treatments, inositol has not consistently demonstrated a significant influence on clinical outcomes in bipolar disorder mdpi.com. Two studies where inositol was added to mood stabilizers did not show a statistically significant difference compared to the control group mdpi.com. Limited research suggests that adding an inositol supplement to prescribed treatment may help reduce the symptoms of bipolar disorder clevelandclinic.org. New research presented in 2021 reported significant improvements to bipolar disorder symptoms with monotherapy and combination use of fatty acids and/or inositol over 12 weeks in pediatric patients hcplive.com.
Other Psychiatric Conditions under Investigation (e.g., Trichotillomania, Bulimia Nervosa, Binge Eating Disorder)
The therapeutic potential of inositol has also been examined in other psychiatric conditions. For trichotillomania, a single 10-week trial involving 38 patients did not demonstrate efficacy mdpi.comresearchgate.net. However, some anecdotal reports and a small study suggest potential benefits in reducing anxiety, which can be a trigger for hair pulling trichstop.comwsps.info.
In the case of bulimia nervosa and binge eating disorder, a double-blind crossover trial evaluated the efficacy of inositol in 12 patients mdpi.comvitabase.comscispace.comresearchgate.netnih.gov. The results showed that inositol was significantly better than placebo on the Global Clinical Impression, the Visual Analogue Scale, and the Eating Disorders Inventory, suggesting a parallelism with SSRIs mdpi.comvitabase.comscispace.comresearchgate.netnih.gov. Another study also concluded that inositol is as therapeutic in patients with bulimia nervosa and binge eating as it is in patients with depression, panic, and obsessive-compulsive disorders researchgate.netresearchgate.net.
Research has also investigated inositol in conditions like post-traumatic stress disorder (PTSD) and autism, but studies have generally not shown significant improvements in core symptoms mdpi.comnih.gov.
Inositol's Interaction with Psychotropic Medications (e.g., Lithium, Valproate)
Inositol's interaction with psychotropic medications, particularly mood stabilizers like lithium and valproate, has been a subject of research, partly due to the "inositol depletion hypothesis" which suggested that these medications might exert their effects by reducing inositol levels in the brain mdpi.comhra.nhs.uk. Some studies have found a significant reduction in brain inositol levels after lithium intake in patients with bipolar disorder during a (hypo)manic episode mdpi.com. Sodium valproate has also been found to decrease inositol biosynthesis mdpi.com. However, other research has shown no significant change in myo-inositol concentrations after lithium administration in patients with bipolar depression mdpi.com. The accuracy of the inositol hypothesis as a complete explanation for the clinical efficacy of lithium and sodium valproate remains uncertain mdpi.com. Inositol generally does not have significant drug interactions, making it a potentially safer choice for some patients phillyintegrative.com.
Inositol in Cell Growth, Differentiation, and Apoptosis
Regulation of Cell Proliferation and Development
Inositol (B14025) and its derivatives are crucial signaling molecules that regulate a variety of cellular processes, including cell growth, proliferation, and development. researchgate.net Your body requires inositol for the development and growth of its cells. clevelandclinic.org The involvement of inositol in these fundamental biological functions is multifaceted, extending from its role as a structural component of cell membranes to its function as a precursor for a host of signaling molecules.
Inositol is an essential precursor for the synthesis of phosphatidylinositol (PtdIns), a key component of eukaryotic cell membranes. cambridge.org Phosphatidylinositol and its phosphorylated derivatives, known as phosphoinositides, are not only integral to membrane structure but also serve as a reservoir for second messengers that govern cell proliferation. Inositol-containing phospholipids (B1166683) are minor yet widespread constituents of the eukaryotic cell membrane, with phosphatidylinositol making up the majority. cambridge.org
The signaling pathways involving inositol phosphates are central to the regulation of cell growth. Inositol 1,4,5-trisphosphate (InsP3), for example, is a well-known second messenger that mobilizes intracellular calcium, a critical event for many cellular functions, including proliferation. mdpi.com Furthermore, inositol polyphosphates have been implicated in regulating diverse cellular functions such as cell growth and differentiation. researchgate.net
Research has demonstrated the direct effect of inositol on cell proliferation. For instance, myo-inositol has been shown to enhance the proliferation of human endothelial cells in culture. nih.gov Studies on the early development of the inner ear have shown that an inositol phospho-oligosaccharide can stimulate cell proliferation. nih.gov This suggests that inositol and its derivatives can act as growth factors during embryonic development. nih.gov Inositol deficiency in mice has been shown to lead to retarded growth, among other effects, which can be reversed with supplementation, highlighting its requirement for normal growth. cambridge.org
The table below summarizes findings from selected studies on the role of inositol in cell proliferation and development.
| Cell Type/Organism | Inositol Compound | Observed Effect | Reference |
| Human Endothelial Cells | Myo-inositol | Enhanced cell proliferation. | nih.gov |
| Chick Embryo Inner Ear | Inositol phospho-oligosaccharide | Stimulated cell proliferation in the cochleovestibular ganglion and otic vesicle epithelium. | nih.gov |
| Mice | Inositol (in diet) | Deficiency resulted in retarded growth; re-supplementation alleviated this effect. | cambridge.org |
Inositol in Programmed Cell Death (Apoptosis)
Inositol and its phosphorylated derivatives, inositol polyphosphates (InsPs), play a significant role in the regulation of programmed cell death, or apoptosis. researchgate.netnih.gov Apoptosis is a crucial process for maintaining tissue homeostasis in multicellular organisms. nih.gov Inositol phosphates are key signaling molecules known to regulate a variety of cellular processes, including apoptosis. nih.gov
The role of inositol in apoptosis is complex, with different inositol phosphates exhibiting distinct effects. For instance, increased cellular levels of inositol hexakisphosphate (InsP6) have been shown to protect some cell types from apoptosis induced by stimuli like tumor necrosis factor α (TNFα). nih.gov Conversely, in other contexts, particularly in cancer cells, exogenously administered InsP6 has been demonstrated to induce apoptosis. nih.govscielo.br
The mechanism by which inositol phosphates modulate apoptosis involves various signaling pathways. For example, InsP6 can bind to the pleckstrin homology (PH) domain of AKT, a key protein in the PI3K/AKT/mTOR signaling pathway, to inhibit cell proliferation and induce apoptosis. nih.gov Furthermore, inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (IP7), generated by inositol hexakisphosphate kinases (IP6Ks), have been implicated in p53-associated cell death. johnshopkins.edu Specifically, IP6K2 is required for p53-mediated apoptosis. pnas.org
During the process of apoptosis, significant alterations in the cellular levels of various inositol phosphates have been observed. Research has shown that as the rate of apoptosis increases, the levels of inositol mono- and bis-phosphates are elevated, while the levels of inositol tris- and tetrakis-phosphates decrease significantly. researchgate.net
One study investigating the effects of etoposide, an apoptosis-inducing agent, found a dose-dependent increase in inositol mono- and bis-phosphates, which correlated with an increasing rate of apoptosis. researchgate.net Conversely, the same study noted a significant reduction in the levels of inositol tris- and tetrakis-phosphates. researchgate.net Similarly, treatment with sodium fluoride (NaF), which also induces apoptosis, led to an increase in inositol mono- and bis-phosphates and a drastic reduction in inositol tris- and tetrakis-phosphates. researchgate.net These findings suggest that specific changes in the cellular profile of lower inositol phosphates are a characteristic feature of the apoptotic process. researchgate.net
The table below details the observed changes in inositol phosphate (B84403) levels in response to different apoptosis inducers.
| Apoptosis Inducer | Cell Line | Change in Inositol Phosphate Levels | Reference |
| Etoposide | Not specified | Increased inositol mono- and bis-phosphates; Decreased inositol tris- and tetrakis-phosphates. | researchgate.net |
| Sodium Fluoride (NaF) | Not specified | Increased inositol mono- and bis-phosphates; Drastically reduced inositol tris- and tetrakis-phosphates. | researchgate.net |
Exogenously applied inositol hexakisphosphate (InsP6) has been shown to induce apoptosis in various cancer cell lines. nih.govscielo.brscielo.br This pro-apoptotic effect has been observed both in vitro and in vivo. scielo.br The ability of InsP6 to induce apoptosis is dependent on the phosphate groups on the inositol ring. nih.gov
In a study on mouse MC3T3 osteoblastic cells, extracellular administration of InsP4, InsP5, and InsP6 all increased apoptosis in a dose-dependent manner, with InsP6 being the most potent. researchgate.netnih.gov Similarly, in the unicellular organism Dictyostelium discoideum, exogenously administered InsP6 was found to cause cell death in a dose- and time-dependent manner, with characteristics of apoptosis. nih.gov
Research on human nasopharyngeal cancer cells (HONE-1) has also demonstrated the apoptosis-inducing ability of InsP6. scielo.brscielo.br To enhance its cellular uptake, which can be hindered by its high negative charge, InsP6 has been encapsulated with chitosan, a positively charged polysaccharide. nih.gov This encapsulated form of InsP6 was effective in inducing apoptosis in human breast cancer cells. nih.gov
The following table summarizes the findings of studies on the pro-apoptotic effects of exogenously administered InsP6.
| Cell Line/Organism | Concentration of InsP6 | Observed Effect | Reference |
| Mouse MC3T3 osteoblastic cells | Dose-dependent | Increased apoptosis. | researchgate.netnih.gov |
| Dictyostelium discoideum | Dose- and time-dependent | Induced apoptotic cell death. | nih.gov |
| HONE-1 (nasopharyngeal cancer cells) | 10 μM (in combination with histone) | Optimal concentration for inducing apoptosis. | scielo.brscielo.br |
| MCF-7 (human breast cancer cells) | Not specified | Encapsulated InsP6 induced apoptosis. | nih.gov |
Inositol as an Essential Growth Factor for Cells
Inositol is recognized as an essential growth factor for many types of cells, particularly in tissue culture settings. cambridge.orgnih.gov Early studies in the 1950s established myo-inositol as a crucial component for the growth of both normal and malignant human cells in vitro. nih.govnih.gov
The requirement for exogenous inositol varies among different cell lines. Some cell lines are capable of synthesizing their own inositol and are therefore independent of an external supply for growth. yu.edu However, other cell lines are unable to proliferate and eventually die in inositol-free medium, a phenomenon termed "inositolless death". yu.edu This indicates that for these cells, inositol is an essential nutrient that must be obtained from the environment.
The phenomenon of "inositolless death" is considered a direct result of unbalanced cell growth, where processes like RNA and protein synthesis continue in the absence of proper membrane biogenesis due to the lack of inositol for phosphatidylinositol synthesis. yu.edu This underscores the fundamental role of inositol in maintaining the structural integrity and function of cellular membranes, which is a prerequisite for cell growth and survival. Myo-inositol can also act as an important growth factor for human cells in other contexts, such as in bone formation. mdpi.com
Inositol in Other Biological Processes
Vesicular Trafficking
Inositol (B14025) pyrophosphates have been implicated in cellular signaling and membrane trafficking, including the recycling of synaptic vesicles. frontiersin.orgnih.gov Specifically, inositol hexakisphosphate kinases (IP6Ks) and their product, diphosphoinositol pentakisphosphate (IP7), regulate proteins involved in vesicle recycling via the activity-dependent bulk endocytosis pathway. frontiersin.orgnih.gov Studies using knockout mice have shown that IP6K1 and IP6K3, two isoforms expressed in axons, differentially affect the endocytosis of vesicular glutamate (B1630785) transporters VGLUT1 and VGLUT2. frontiersin.orgnih.gov IP6K1 knockout increases the exocytosis of both VGLUT1 and VGLUT2, while IP6K3 knockout decreases the amount of both transporters in the readily releasable pool. frontiersin.org Furthermore, IP6K1 knockout increases synaptic facilitation, while IP6K3 knockout decreases it. frontiersin.org The rate of endocytosis of VGLUT2, but not VGLUT1, is increased by knockout, knockdown, and pharmacological inhibition of IP6Ks after intense stimulation. frontiersin.org This suggests that IP6Ks have differential effects on the endocytosis of these two vesicular proteins, which utilize different endocytic pathways. frontiersin.org IP7, generated by IP6Ks, has been shown to inhibit exocytosis potentially through binding to a C2 domain of synaptotagmin (B1177969). frontiersin.org IP6K1 also modulates endocytic trafficking in yeast, insulin (B600854) granule secretion, dopamine (B1211576) release from PC12 cells, and viral particle release from mouse embryonic fibroblasts. frontiersin.org Inositol pyrophosphates have been reported as novel regulators of cytoplasmic dynein-driven vesicle transport. portlandpress.com Mammalian cells lacking IP6K1 exhibit defects in dynein-dependent trafficking pathways, including endosomal sorting, vesicle movement, and Golgi maintenance. portlandpress.com The catalytic activity of IP6K1 and the synthesis of inositol pyrophosphates are required for efficient transferrin trafficking. portlandpress.com
DNA Damage and Repair
Inositol phosphates are important signaling molecules with roles in DNA repair. openrepository.com Inositol hexaphosphate (IP6), also known as phytic acid, is a cellular metabolite that binds to and regulates numerous proteins, including those involved in DNA repair. ipbs.fr IP6 has been shown to stabilize the assembly of a complex responsible for DNA double-strand break repair in humans, specifically the Non-Homologous End Joining (NHEJ) pathway. ipbs.fr IP6 binds to the Ku protein, which initiates NHEJ by encircling the broken DNA ends. ipbs.fr This binding stimulates the interaction of Ku with the XLF protein, a crucial step for efficient DNA break welding. ipbs.fr Thus, IP6 plays a key role in stabilizing the large protein complex required for NHEJ. ipbs.fr Inositol phosphates also modulate chromatin remodeling complexes like SWI/SNF and INO80, which are necessary for successful DNA repair and transcriptional activation. mdpi.com Inositol diphosphates (IDPs) have been found to be crucial for DNA repair following damage induced by substances like bleomycin (B88199) and 5-fluorouracil (B62378) in yeast. openrepository.com The sensitivity of certain yeast mutants to these agents is thought to be due to a lack of functional repair proteins in the absence of essential cofactors like IDPs. openrepository.com Inositol derivatives, such as IP6, may also contribute to limiting DNA damage through their antioxidant activity. mdpi.com Furthermore, IP6 has been shown to block the activation of prosurvival pathways like PI3K and AP-1, which are activated after high levels of DNA damage and can lead to malignant transformation. mdpi.com Inositol pyrophosphates synthesized by inositol hexakisphosphate kinase 1 (IP6K1) are essential for homologous recombination (HR)-mediated DNA repair in mammalian cells. nih.gov Mouse embryonic fibroblasts lacking IP6K1 show impaired HR, leading to decreased viability and increased chromosomal aberrations after DNA damage induction. nih.gov While HR initiation occurs in these cells, the repair process fails to complete. nih.gov
Chromatin Remodeling
Inositol polyphosphates play a role in regulating chromatin remodeling, which is essential for efficient transcription of eukaryotic genes. elifesciences.orgnih.govvanderbilt.edu ATP-dependent chromatin remodeling complexes like SWI/SNF and INO80 alter the association of histones with DNA to allow access for the transcription machinery and other factors. elifesciences.orgnih.gov Studies in yeast have shown that inositol polyphosphates can modulate the nucleosome-sliding activity of these complexes. elifesciences.org Specifically, IP4 and IP5 stimulate the activity of the SWI/SNF complex, while IP6 inhibits the activity of NURF, ISW2, and INO80 complexes. elifesciences.org Mutations in genes encoding inositol polyphosphate kinases, such as ARG82/IPK2 in yeast, impair chromatin remodeling at phosphate-responsive promoters and the efficient recruitment of SWI/SNF and INO80 complexes. nih.govvanderbilt.eduresearchgate.net In mammals, inositol polyphosphate multikinase (IPMK), a key enzyme in inositol polyphosphate metabolism, physically interacts with the SWI/SNF complex by binding to its subunits like SMARCB1, BRG1, and SMARCC1. elifesciences.org IPMK regulates BRG1 localization and SWI/SNF-mediated chromatin accessibility genome-wide in mouse embryonic stem cells. elifesciences.org Loss of IPMK function leads to defective activation of endodermal genes during cell differentiation. elifesciences.org Inositol hexakisphosphate kinase 1 (IP6K1) and its product 5-IP7 also appear to regulate the expression of target genes of the histone demethylase JMJD2C by controlling its chromatin association and the levels of trimethyl-histone H3 lysine (B10760008) 9 in mammalian cells. elifesciences.org
Phosphate (B84403) Homeostasis and Sensing
Inositol polyphosphates, particularly inositol pyrophosphates (PP-InsPs) such as InsP6, InsP7, and InsP8, play a critical role in the maintenance of phosphate homeostasis and sensing in eukaryotes. mdpi.comoup.comucl.ac.ukfrontiersin.orgnih.govesrf.fr In mammals, InsP6 is involved in the homeostasis of phosphate storage. mdpi.com Recent evidence highlights the indispensable role of InsP6–InsP8 in stabilizing the complex between SYG1/PHO81/XPR1 (SPX) proteins and phosphate starvation response (PHR) proteins, thereby facilitating intracellular phosphate sensing. oup.com SPX domains are key components of proteins involved in phosphate metabolism and act as cellular receptors for PP-InsPs. ucl.ac.ukesrf.fr The crystal structures of SPX domains have provided insights into how inositol pyrophosphates control aspects of phosphate homeostasis. ucl.ac.ukesrf.fr In plants, PP-InsP-bound SPX receptors inactivate PHRs by targeting their coiled-coil (CC) domain. nih.gov InsP8 regulates plant phosphate homeostasis by controlling the oligomeric state and promoter binding capability of PHRs via their SPX receptors. nih.gov PHR ubiquitination and instability are accelerated by InsP6–8 species, a process promoted by the E3 ligase NITROGEN LIMITATION ADAPTATION (NLA). oup.com In plants, the combined activities of inositol-tetrakisphosphate 1 (ITPK1) and VERNALIZATION INSENSITIVE HASTA 2 (VIH2) are crucial for maintaining inorganic phosphate (Pi) homeostasis by generating the precursor (5-InsP7) and the main substrate (InsP8) of Pi sensing. frontiersin.org
Cell Migration
Inositol and its derivatives influence cell migration. Phosphatidylinositol 4,5-bisphosphate (PIP2), derived from inositol, is a key signaling lipid in cancer cell migration. mdpi.commdpi.com The inositol transporter SLC5A3 is highly expressed in migrating glioblastoma cells and localizes to lamellipodia, the cell protrusions involved in migration. mdpi.com Extracellular inositol increases glioblastoma cell motility, and inhibition of SLC5A3 strongly impairs it. mdpi.com Inositol hexaphosphate (IP6) has been shown to inhibit the migration and invasiveness of colorectal carcinoma cells in vitro. researchgate.netspandidos-publications.com Treatment with IP6 decreased the migration ability of SW620 colon cancer cells, reducing both the number of migrating cells and the distance of migration. researchgate.netspandidos-publications.com This effect was associated with decreased expression of N-cadherin, increased levels of E-cadherin, and decreased expression of matrix metalloproteinase (MMP)-2 and MMP-9, proteins involved in cell migration and invasion. researchgate.netspandidos-publications.com Inositol hexakisphosphate kinase 3 (IP6K3) is enriched at the leading edge of migrating cells and promotes cell motility by influencing the turnover of focal adhesions. pnas.org IP6K3 interacts with dynein intermediate chain 2 (DIC2), and their localization at the cell membrane is interdependent. pnas.org Deletion of IP6K3 impairs neuronal cell migration and leads to brain malformation. pnas.org Phosphoinositides, such as PI3,4P2, also play a role in immune cell migration by regulating cytoskeletal components like Lamellipodin. mdpi.com
Regulation of Gene Expression
Inositol polyphosphates are emerging as potential eukaryotic second messengers that regulate gene expression at distinct steps. nih.gov With some inositol kinases and phospholipase C having access to the nucleus, roles for inositides in nuclear functions have been suggested. nih.gov Inositol polyphosphates regulate gene expression at the level of transcription, chromatin remodeling, mRNA editing, and mRNA export. nih.gov They can modulate protein function as structural cofactors, triggers for conformational changes, and competitors for other ligands. nih.gov The localized production of soluble inositol polyphosphates and pyrophosphates is proposed to direct rapid signaling events that coordinate nuclear responses to changes in cellular environments. nih.gov In yeast, the transcription of phospholipid biosynthetic genes is regulated by inositol levels. pnas.orgcornell.edu Inositol acts as a major effector of target gene expression, primarily causing repression. cornell.edu The response to inositol involves the regulation of the activator gene INO2 and repression mediated by the OPI1 gene product, which appears to be the primary sensor of the inositol response. pnas.org In human cells, prolyl oligopeptidase (PO) and Multiple Inositol Polyphosphate Phosphatase (Mipp1) control gene expression, including that of the inositol monophosphatase genes IMPA1 and IMPA2. cardiff.ac.ukplos.org Inhibition of PO leads to an elevation in the expression of human IMPase genes, dependent on Mipp1. plos.org This reveals a gene regulatory network involving inositol metabolism that modulates lithium sensitivity. cardiff.ac.ukplos.org
Maintenance of Cellular pH
Inositol can play a role in maintaining cellular pH, particularly in the context of stress. In yeast, inositol biosynthesis is important for growth under ethanol (B145695) stress conditions. researchgate.net Inositol is a major component of the plasma membrane lipid phosphatidylinositol (PI), and a high PI content increases proton pumping activity. researchgate.net Expression of the INO1 gene, which is involved in inositol biosynthesis, helps prevent the reduction of intracellular pH caused by ethanol stress. researchgate.net Supplementation with inositol increases the content of inositol-containing membrane lipids, which reduces ion and nucleotide leakage and promotes H+-ATPase activity under ethanol stress. researchgate.net This H+-ATPase activity is crucial for maintaining the permeability barrier of the yeast membrane and regulating the homeostasis of ions, including protons, in the cytoplasm. researchgate.net A reduced H+-ATPase activity can lead to lower intracellular pH by decreasing proton extrusion, ultimately affecting cellular viability. researchgate.net Studies in Xenopus oocytes expressing a myo-inositol symporter (HMIT) showed that the uptake of myo-inositol induces intracellular acidification, indicating a link between inositol transport and intracellular pH. embopress.org
Nucleotide Metabolism
Inositol and its phosphorylated derivatives, known as inositol phosphates (InsPs) and inositol pyrophosphates (PP-InsPs), are implicated in regulating nucleotide metabolism. Studies, particularly in the model organism Saccharomyces cerevisiae, have revealed that inositol polyphosphates bind to proteins involved in nucleotide metabolism. pnas.org This suggests a role for InsPs and PP-InsPs in connecting phosphorylation-based signaling pathways with the cell's metabolic machinery, including nucleotide synthesis. pnas.org
Research utilizing affinity reagents designed to bind InsP6 and 5PP-InsP5 in Saccharomyces cerevisiae demonstrated a significant enrichment of proteins associated with nucleotide metabolism among the binding partners. pnas.org This finding supports the notion that these inositol derivatives directly interact with components of the nucleotide metabolic pathways.
Further evidence for the link between inositol and nucleotide metabolism comes from studies on diphosphoinositol pentakisphosphate kinases (PPIP5Ks). Deletion of PPIP5K in HCT116 colonic tumor cells led to lower levels of several precursors for de novo nucleotide synthesis, including phosphoribosyl-N-formylglycineamide, dihydroorotate, and orotate. pnas.org Levels of inosine (B1671953) monophosphate (IMP), a purine (B94841) nucleotide, were also significantly reduced in these cells, although downstream products like adenosine (B11128) monophosphate (AMP) and guanine (B1146940) monophosphate (GMP) remained unaffected. pnas.org Additionally, these knockout cells accumulated metabolites in nucleotide salvage pathways, such as hypoxanthine, uridine, and cytidine, indicating a disruption in the balance of nucleotide synthesis. pnas.org Isotope tracing experiments in PPIP5K knockout cells showed a stimulated incorporation of 13C label into glucose-derived ribose-5-phosphate, a precursor for purine and pyrimidine (B1678525) synthesis, in certain knockout lines. pnas.org This suggests that PPIP5Ks influence the diversion of glycolytic carbon units into nucleotide synthesis pathways. pnas.org
The biosynthesis of inositol itself is linked to nucleotide metabolism through the involvement of CTP (cytidine triphosphate) in the synthesis of CDP-inositol, an intermediate in the formation of certain inositol derivatives like di-myo-inositol-1,1′-phosphate (DIP) in some organisms. nih.govpnas.orgnih.gov
While the precise mechanisms are still being elucidated, the evidence suggests that inositol phosphates and pyrophosphates act as regulatory molecules that influence the intricate pathways of nucleotide synthesis and metabolism.
Ribosome Biogenesis
Inositol polyphosphates and pyrophosphates have been implicated in the process of ribosome biogenesis, the complex pathway responsible for synthesizing ribosomes, the cellular machinery for protein synthesis. Studies in Saccharomyces cerevisiae have shown that inositol polyphosphate metabolism affects ribosome biogenesis. tandfonline.com
Specifically, inositol pyrophosphates have been found to regulate RNA polymerase I (Pol I)-mediated ribosomal RNA (rRNA) transcription in Saccharomyces cerevisiae. nih.gov Yeast strains lacking Kcs1, an inositol hexakisphosphate kinase required for the synthesis of inositol pyrophosphates, exhibit increased sensitivity to translation inhibitors and decreased protein synthesis, along with reduced levels of ribosome subunits. nih.gov These phenotypes are reversed upon expression of enzymatically active Kcs1, but not an inactive form, indicating a dependence on Kcs1's catalytic activity. nih.gov The reduced levels of ribosome subunits and decreased rate of rRNA synthesis in kcs1Δ yeast suggest a defect in ribosome biogenesis, potentially due to reduced Pol I activity. nih.gov
Furthermore, subunits of Pol I, specifically A190, A43, and A34.5, have been shown to accept a β-phosphate moiety from inositol pyrophosphates, undergoing serine pyrophosphorylation in vitro. nih.gov This suggests a direct interaction and potential regulatory mechanism involving inositol pyrophosphates and the Pol I complex.
Beyond their role as signaling molecules, certain inositol phosphate-synthesizing enzymes also have non-catalytic functions that contribute to ribosome biogenesis. Inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IP5K), an enzyme involved in the synthesis of inositol hexakisphosphate (InsP6), has a nucleolar pool and acts as an essential component of the cellular machinery that produces rRNA. biologists.com This function is independent of its kinase activity and involves its role as a molecular scaffold. biologists.com IP5K interacts with proteins that regulate rRNA synthesis, such as protein kinase CK2, TCOF1, and upstream-binding-factor (UBF). biologists.com These interactions highlight a structural role for IP5K in nucleolar organization and the control of rRNA synthesis, a fundamental step in ribosome biogenesis. biologists.com
The link between inositol polyphosphate metabolism and ribosome biogenesis is further supported by genetic interactions observed in Saccharomyces cerevisiae. Mutations in kcs1, the gene encoding inositol hexaphosphate kinase, can suppress defects in 60S ribosomal subunit assembly caused by mutations in rrs1, a gene essential for 60S ribosomal subunit assembly. tandfonline.com This genetic interaction suggests that altering inositol polyphosphate metabolism can influence the efficiency of ribosome assembly. tandfonline.com
The regulation of ribosome biogenesis is tightly linked to the metabolic state of the cell, and inositol pyrophosphates, as energy-rich metabolic messengers, appear to play a role in this regulation. pnas.orgnih.gov Their involvement in sensing both cellular energy status and phosphate availability makes them logical candidates for coordinating metabolic signals with the energy-intensive process of ribosome synthesis. pnas.org
tRNA Acylation
The involvement of inositol in tRNA acylation, the process where an amino acid is attached to its corresponding tRNA molecule catalyzed by aminoacyl-tRNA synthetases (aaRSs), is less extensively documented compared to its roles in nucleotide metabolism and ribosome biogenesis. However, some connections have been observed.
Furthermore, some proteins involved in mycothiol (B1677580) biosynthesis, a compound found in actinomycetes that includes this compound moiety, have been shown to be related to class I aminoacyl-tRNA synthetases. nih.govuniprot.org Specifically, MshC, an ATP-dependent ligase involved in the ligation of L-cysteine with this compound derivative, is related to class I cysteinyl-tRNA synthetases. nih.govuniprot.org This structural relationship between an enzyme involved in inositol-containing compound synthesis and an aminoacyl-tRNA synthetase hints at a potential evolutionary or functional connection, although the direct involvement of inositol in the canonical tRNA acylation reaction catalyzed by aaRSs remains an area requiring further investigation.
While the direct mechanisms by which inositol or its derivatives might influence the activity or regulation of aminoacyl-tRNA synthetases are not fully elucidated, the observed connections through tRNA editing and structural similarities of related enzymes suggest a potential, albeit complex, interplay between inositol metabolism and the machinery responsible for tRNA acylation and protein synthesis.
Methodological Approaches in Inositol Research
Analytical Strategies for Assessing Inositol (B14025) and Metabolites
The analysis of inositol and its phosphate (B84403) derivatives presents significant challenges due to their structural similarities, high charge density, and often low abundance in biological samples. Various analytical techniques have been developed and refined over the years to overcome these difficulties. mdpi.comcabidigitallibrary.orgresearchgate.net
Gel-, HPLC-, and Mass Spectrometry-Based Metabolic Profiling
Metabolic profiling, or metabolomics, is a powerful approach used to identify and quantify a wide range of metabolites in biological systems. Gel electrophoresis, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are key techniques employed in the metabolic profiling of inositol and its derivatives.
Gel electrophoresis, particularly Polyacrylamide Gel Electrophoresis (PAGE), has been utilized for the analysis of inositol pyrophosphates. plos.org This method offers a rapid and sensitive way to separate different inositol pyrophosphate species, and when combined with staining techniques like DAPI and Toluidine Blue, it allows for their unequivocal detection. plos.org PAGE-based analyses have revealed a potentially more complex metabolism of inositol pyrophosphates than previously estimated by traditional HPLC methods, suggesting the existence of additional, uncharacterized pyrophosphorylated inositol species. plos.org
HPLC, especially High-Performance Anion-Exchange Chromatography (HPAEC) and Strong Anion Exchange (SAX-HPLC), is widely used for separating inositol phosphates based on their charge density. mdpi.complos.orgresearchgate.netjove.com These methods often require specialized detection techniques because inositol phosphates lack strong chromophores for UV-Vis detection. cabidigitallibrary.orgresearchgate.net Pulsed amperometric detection (PAD) is one such sensitive and selective technique for detecting polyhydroxylated compounds like inositol. researchgate.netlabrulez.com Another approach involves post-column derivatization with reagents like ferric nitrate (B79036) for spectrophotometric detection. mdpi.comnih.gov HPLC can also be coupled with enzymatic assays for the analysis of specific inositol phosphates. mdpi.com
Mass spectrometry (MS) is a highly sensitive and versatile technique for the identification and quantification of inositol and its metabolites. mdpi.comcabidigitallibrary.orgresearchgate.netresearchgate.net MS can be coupled with chromatographic separation techniques like HPLC or Gas Chromatography (GC) for enhanced separation and identification. researchgate.netresearchgate.netnih.govmdpi.comucdavis.edu GC-MS often requires derivatization of inositol and its phosphates to make them volatile. researchgate.netnih.govmdpi.com LC-MS and LC-MS/MS (tandem mass spectrometry) methods have been developed for the simultaneous analysis of various inositol phosphates in complex biological matrices, offering high sensitivity and specificity. mdpi.comresearchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique used for inositol phosphates in LC-MS due to their polar nature. cabidigitallibrary.orgresearchgate.netacs.org High-resolution MS techniques like Orbitrap MS provide accurate mass measurements, aiding in the identification of inositol phosphates and distinguishing them from interfering compounds. cabidigitallibrary.orgresearchgate.netnih.govacs.org MS-based metabolomic profiling has been applied to study changes in inositol levels in various biological contexts, including different plant tissues and in response to stimuli like lipopolysaccharide in monocytes. mdpi.comucdavis.edufrontiersin.org
Stable Isotope Tracer and Mass Spectrometric Detection
Stable isotope tracing combined with MS detection is a powerful method for studying the metabolism and kinetics of inositol. the-innovation.orgcopernicus.orgmaastrichtuniversity.nl By using molecules labeled with stable isotopes (e.g., ¹³C or ²H), researchers can track the synthesis, degradation, and flux of inositol and its metabolites within biological systems. researchgate.netthe-innovation.orgmedchemexpress.comnih.gov
In this approach, cells or organisms are supplied with a stable isotope-labeled precursor, such as [¹³C₆]-myo-inositol or [¹³C₆]-D-glucose. researchgate.net As these labeled precursors are metabolized, the stable isotope is incorporated into downstream metabolites. MS is then used to detect and quantify the labeled metabolites based on their increased mass compared to their naturally occurring counterparts. maastrichtuniversity.nlmedchemexpress.com This allows researchers to determine metabolic pathways, reaction rates, and the contribution of different sources to the cellular pool of inositol and its derivatives. researchgate.netthe-innovation.orgnih.gov
Stable isotope tracing with MS detection has been used to investigate inositol synthesis pathways, including providing evidence for the existence of unknown pathways in mammals. researchgate.net It has also been applied to study the transplacental supply and fetal production of inositol in pregnancies. nih.gov
Chemically Synthesized Inositol Affinity Reagents
Chemically synthesized affinity reagents are valuable tools for investigating the proteins that interact with inositol polyphosphates and pyrophosphates. These reagents are designed to mimic the structure of endogenous inositol molecules and can be used to capture or label binding proteins. pnas.org
Annotation of Inositol Polyphosphate Binding Proteins
Affinity reagents based on inositol polyphosphates and pyrophosphates have been developed to identify and annotate the proteins that bind to these signaling molecules. pnas.org By immobilizing these synthetic reagents on a solid support, researchers can use them as "bait" to pull down interacting proteins from cell lysates. pnas.org The bound proteins can then be identified using techniques such as MS.
Studies using chemically synthesized affinity reagents in model organisms like Saccharomyces cerevisiae have led to the comprehensive annotation of inositol polyphosphate binding proteins. pnas.org This research has revealed that these proteins are involved in diverse cellular processes, including nucleotide metabolism, ribosome biogenesis, and phosphorylation-based signaling pathways. pnas.org The identification of these binding partners provides crucial insights into the cellular functions mediated by inositol polyphosphates and pyrophosphates.
Identification of Protein Pyrophosphorylation Substrates
Inositol pyrophosphates are known to mediate protein pyrophosphorylation, a post-translational modification where a pyrophosphate group is transferred from an inositol pyrophosphate molecule to a target protein. plos.orgpnas.orgmdpi.com Chemically synthesized inositol pyrophosphate affinity reagents can be used to identify the substrates of this modification. pnas.org
These reagents can selectively enrich for proteins that are pyrophosphorylated, allowing for their subsequent identification by MS-based proteomics. pnas.org The use of such reagents has enabled the isolation and characterization of protein pyrophosphorylation targets, highlighting the complex regulatory roles of inositol pyrophosphates in cellular signaling and metabolic networks. pnas.org
Genetic and Pharmacological Modulation of Inositol Kinase Activity
Modulating the activity of inositol kinases, the enzymes responsible for phosphorylating inositol and its derivatives, is a key approach to study the functions of specific inositol phosphates and pyrophosphates. This can be achieved through genetic or pharmacological interventions. und.eduacs.orgresearchgate.net
Genetic modulation involves altering the expression levels of inositol kinase genes, such as through gene knockout or overexpression. mdpi.complos.orgpnas.org For example, studies using knockout mouse models of inositol hexakisphosphate kinase 1 (IP6K1) have provided insights into the in vivo roles of inositol pyrophosphates in processes like energy metabolism and insulin (B600854) signaling. mdpi.comacs.orgresearchgate.netencyclopedia.pub While genetic approaches are powerful, interpreting the resulting phenotypes can be complex due to potential compensatory mechanisms or non-enzymatic functions of the targeted protein. plos.org
Pharmacological modulation involves using small molecules to either inhibit or activate the activity of specific inositol kinases. mdpi.comacs.orgresearchgate.netencyclopedia.pubnih.gov The development of selective inhibitors for inositol kinases is an active area of research. mdpi.comacs.org High-throughput screening (HTS) assays have been developed to identify potential kinase inhibitors. acs.orgplos.org These inhibitors can be used to acutely perturb inositol phosphate metabolism and study the downstream effects on cellular processes. acs.org Pharmacological modulation of inositol kinase activity has shown potential therapeutic benefits in various pathological settings. mdpi.comacs.orgresearchgate.netencyclopedia.pub However, the development of safe and selective inhibitors remains a challenge. mdpi.com
In Vitro and In Vivo Experimental Models
In vitro studies are fundamental in elucidating the cellular mechanisms influenced by inositol. These studies often utilize various cell lines to investigate specific cellular processes. For instance, myo-inositol has been shown to inhibit the growth of human breast, colon, and liver cancer cells, as well as rhabdomyosarcoma cells in culture banglajol.info. Studies on DU-145 human prostate cancer cells demonstrated that myo-inositol significantly reduced cell viability with an IC50 of 0.06 mg/mL after 72 hours of treatment banglajol.infowaocp.org. Proteomic analysis of these cells revealed alterations in protein expression related to cytoskeletal regulation, apoptosis, and stress response, with suppression of proteins like Annexin A2 and Cofilin-1-A and upregulation of proteins such as Rho GTPase-activating protein and Apoptotic protease-activating factor 1 (APAF1) waocp.org. Inositol deprivation in mammalian cell culture has also been shown to induce cell death in several cell lines nih.gov.
Human differentiated adipocytes, such as SGBS and LiSa-2 cell models, have been used to investigate the effects of myo-inositol and D-chiro-inositol on white adipose tissue/brown adipose tissue trans-differentiation. Both isomers, at a concentration of 60 µM, induced the upregulation of uncoupling protein 1 (UCP-1) mRNA expression, increased mitochondrial copy number (observed with D-chiro-inositol), and enhanced oxygen consumption ratio, indicating an activation of cell metabolism mdpi.com. These studies suggest that human differentiated adipocytes acquire characteristics of brown adipose tissue after treatment with these inositol stereoisomers mdpi.com.
In the context of male fertility, in vitro studies on human semen samples have explored the effects of myo-inositol on sperm motility. Incubation with myo-inositol demonstrated a significant increase in total and progressive sperm motility and a reduction in nonlinear progressive motility europeanreview.org. CASA (Computer-Assisted Sperm Analysis) revealed a significant increase in curvilinear velocity (VCL) europeanreview.org.
In vivo experimental models, particularly using animals, are crucial for studying the systemic effects of inositol and its impact on complex biological processes and diseases. Murine models are frequently employed. For example, in vivo studies using transgenic mice have evaluated the effect of myo-inositol supplementation on tumor progression in a lung premalignancy and early cancer model, confirming its potential chemopreventive effect mdpi.com. Animal models have also been used to investigate the role of inositol in bone health, showing that a lack of inositol can reduce bone mineralization, while supplementation can positively modulate the balance between bone-producing and bone-removing cells karger.com.
In the field of neuroscience and psychiatric disorders, animal models have been utilized to study the effects of inositol. Chronic administration of inositol in rats has been shown to increase activity levels, reduce immobility time in forced swim and reserpine-induced hypoactivity models of depression, and decrease anxiety-like behaviors in the elevated plus-maze researchgate.net. However, inositol treatment did not affect amphetamine-induced hyperactivity, apomorphine-induced stereotypy, or memory task performance in monkeys researchgate.net.
Animal models, including murine models, have also been instrumental in understanding the role of inositol in the context of in vitro fertilization (IVF) and polycystic ovary syndrome (PCOS). Studies in a murine PCOS model, for instance, have explored the effects of combined myo-inositol and D-chiro-inositol supplementation on improving oocyte quality, embryo quality, and pregnancy outcomes mdpi.com. In vivo mouse models have demonstrated that inositol can restore appropriate steroidogenesis in PCOS ovaries mdpi.com.
Furthermore, in vivo murine models, alongside in vitro human blood-brain barrier models, have been used to dissect the role of fungal inositol transporters and host inositol in the traversal of Cryptococcus across the blood-brain barrier and the development of cryptococcal meningitis plos.org. These studies found that inositol plays an important role in Cryptococcus traversal across the blood-brain barrier plos.org.
Pharmacokinetic studies in animal models, such as Wistar rats, have investigated the concentration changes of myo-inositol after oral administration. A study showed that the highest myo-inositol concentration was observed in the first hour after oral administration, with levels remaining elevated for up to 24 hours researchgate.net.
Systematic Reviews and Meta-Analyses in Clinical Research
A systematic review and meta-analysis investigating the effect of inositol supplementation on body mass index (BMI) included fifteen controlled clinical trials. The pooled analysis indicated that inositol supplementation significantly decreased BMI scores (WMD = -0.41 kg/m ²; 95% CI: -0.78, -0.04; p = 0.028) nih.govexlibrisgroup.com.cnresearchgate.net. Subgroup analysis suggested that the effect was more clinically significant in participants with PCOS and overweight/obesity, and myo-inositol appeared to have a stronger effect on BMI reduction nih.govexlibrisgroup.com.cnresearchgate.net.
Meta-analyses have also focused on the effects of myo-inositol alone or combined with D-chiro-inositol on endocrine and metabolic abnormalities in women with PCOS. A meta-analysis of nine RCTs found significant decreases in fasting insulin (SMD = -1.021 µU/mL, 95% CI: -1.791 to -0.251, P = 0.009) and homeostasis model assessment (HOMA) index (SMD = -0.585, 95% CI: -1.145 to -0.025, P = 0.041) after myo-inositol supplementation egoipcos.comresearchgate.net. A slight trend towards a reduction in testosterone (B1683101) concentration was observed, while androstenedione (B190577) levels remained unaffected egoipcos.comresearchgate.net. A significant increase in serum SHBG was noted in studies where myo-inositol was administered for at least 24 weeks egoipcos.comresearchgate.net. These findings highlight the beneficial effect of myo-inositol in improving the metabolic profile and reducing hyperandrogenism in women with PCOS egoipcos.comresearchgate.net.
Systematic reviews have also explored the use of inositol for dermatological disorders. One review including thirteen studies found promising effectiveness for treating PCOS or non-PCOS-related acne and hirsutism. Limited evidence was available for other conditions like seborrheic dermatitis, hidradenitis suppurativa, psoriasis, trichotillomania, and melanoma jintegrativederm.org.
In the context of IVF, systematic reviews and meta-analyses have evaluated the impact of inositol supplementation. Studies suggest that myo-inositol supplementation during IVF programs may improve ovarian function, oocyte quality, embryo and pregnancy rates, and reduce the amount of gonadotropin needed for stimulation unipi.itresearchgate.net. Myo-inositol and D-chiro-inositol have been shown to positively affect oocyte maturation mdpi.com. While one meta-analysis specifically on women with PCOS undergoing ICSI found the evidence for myo-inositol's efficacy inconclusive, others support its impact among women with PCOS undergoing IVF/ICSI mdpi.com. The combination of myo-inositol and D-chiro-inositol, particularly at a 40:1 ratio, has also been explored for improving outcomes in women with PCOS undergoing ARTs mdpi.com.
A systematic review and meta-analysis on the efficacy of myo-inositol in improving pregnancy rate and regulation of the menstrual cycle for patients with PCOS included seven studies. It found that the regulation of the normal menstrual cycle was significantly higher in the myo-inositol group compared to the metformin (B114582) group (20% vs. 12%, p<0.001) jmust.org. However, there was no significant difference in pregnancy rate between the myo-inositol and placebo and/or metformin groups jmust.org. The review concluded that myo-inositol can be an alternative treatment for PCOS regarding menstrual regulation and may improve the success of spontaneous pregnancies jmust.org.
Despite the growing body of evidence from systematic reviews and meta-analyses, some reviews highlight limitations, such as small study numbers in certain areas, which can preclude meta-analyses and decrease the certainty of evidence oup.com. Further research and clinical trials are often recommended to strengthen the evidence base and better understand the potential role of inositol in various conditions oup.com.
Here is a data table summarizing some findings from systematic reviews and meta-analyses:
| Outcome | Effect of Inositol Supplementation (Meta-Analysis Findings) | Population Studied | Source |
| Body Mass Index (BMI) | Significantly decreased BMI scores (WMD = -0.41 kg/m ²; 95% CI: -0.78, -0.04; p = 0.028). More significant in PCOS/overweight/obesity. myo-inositol had stronger effect. | Adults (fifteen clinical trials) | nih.govexlibrisgroup.com.cnresearchgate.net |
| Fasting Insulin | Significant decrease (SMD = -1.021 µU/mL, 95% CI: -1.791 to -0.251, P = 0.009). | Women with PCOS (nine RCTs) | egoipcos.comresearchgate.net |
| HOMA Index | Significant decrease (SMD = -0.585, 95% CI: -1.145 to -0.025, P = 0.041). | Women with PCOS (nine RCTs) | egoipcos.comresearchgate.net |
| Testosterone Concentration | Slight trend toward reduction (SMD = -0.49, 95% CI: -1.072 to 0.092, P = 0.099). | Women with PCOS (nine RCTs) | egoipcos.comresearchgate.net |
| Serum SHBG | Significant increase in studies > 24 weeks (SMD = 0.425 nmol/L, 95% CI: 0.050–0.801, P = 0.026). | Women with PCOS (subgroup analysis) | egoipcos.comresearchgate.net |
| Menstrual Cycle Regulation | Significantly higher regulation in myo-inositol group vs. metformin (20% vs. 12%, p<0.001). | Women with PCOS (seven studies) | jmust.org |
| Pregnancy Rate (Spontaneous) | No significant difference vs. placebo/metformin, but may improve success. | Women with PCOS (seven studies) | jmust.org |
| Acne and Hirsutism | Promising effectiveness (PCOS or non-PCOS related). | Patients with dermatological disorders (thirteen studies) | jintegrativederm.org |
Future Research Directions and Unanswered Questions
Clarification of Molecular Mechanisms
Despite the known involvement of inositol (B14025) and its phosphorylated derivatives (inositol phosphates, IPs, and inositol pyrophosphates, PP-InsPs) in various signaling pathways, the precise molecular mechanisms underlying many of its effects remain unclear. For instance, while myo-inositol (MI) functions as an osmolyte and mediates cell signal transduction, its exact mechanisms of action during processes like epileptogenesis are not fully understood. nih.gov Inositol phosphates act as second messengers in signal transduction pathways and mediate protein phosphorylation. nih.gov Inositol pyrophosphates, with their high-energy diphosphate (B83284) groups, are key components in cellular decision-making processes and have been linked to diverse functions like tumor cell motility, insulin (B600854) signaling, lifespan, and hearing loss. acs.org However, despite genetic studies providing insights, many questions regarding the underlying molecular mechanisms of PP-InsP action are still unanswered. acs.org Further studies on the molecular mechanisms underlying inositol metabolism and signaling are needed, particularly in the context of insulin-resistant diseases like type 2 diabetes and PCOS, as this could pave the way for new therapeutic strategies. discoveryjournals.org The paradoxical role of inositol in cancer, where it can exhibit both tumor-suppressive and potentially tumor-promoting effects depending on the cellular metabolic state and oncogenic background, highlights the need for a clearer understanding of its molecular actions in this context. nih.gov
Long-term Studies on Efficacy and Safety
While short-term studies have indicated that inositol is generally well-tolerated with few reported adverse effects, further research is needed to confirm its long-term safety and efficacy in clinical settings. sogc.orgimrpress.com For conditions like Polycystic Ovary Syndrome (PCOS), where inositol is being explored as a management option, there is insufficient evidence to recommend specific dosing or preparations, and additional well-controlled studies are warranted, particularly concerning long-term outcomes such as ovulation, clinical pregnancy, and live birth rates. sogc.org Investigations into the long-term efficacy and safety of inositol formulations are needed, even when initial results appear promising. imrpress.com Long-term studies are also necessary to evaluate the effects of inositol in specific populations, such as in the context of classic galactosemia, where long-term treatment with MI has shown promising improvements in motor and behavioral phenotypes in mouse models, but the full toxicological profile requires further assessment. nih.gov Future studies should continue to investigate the effectiveness and long-term effects of inositol treatments in various conditions. urncst.com
Investigating Inositol's Role in Specific Diseases
Research is ongoing to investigate the potential roles of inositol and its derivatives in a wide range of specific diseases. Beyond its established involvement in metabolic disorders like PCOS and diabetes, and its potential in certain psychiatric conditions, the efficacy of inositol in other neurological and psychiatric conditions, such as schizophrenia, autism, and neurodegenerative diseases, remains inconclusive and warrants further research. discoveryjournals.orgnih.gov The role of inositol in dermatological disorders, including acne, hirsutism, psoriasis, seborrheic dermatitis, hidradenitis suppurativa, and trichotillomania, requires further elucidation, with current evidence being limited for some conditions. jintegrativederm.org In the context of neurodegenerative disorders, deciphering the molecular mechanisms underlying the potential neuroprotective functions of inositol phosphates, such as in Parkinson's disease, is an active area of investigation that could lead to new treatment avenues. nih.gov The potential applications of D-chiro-inositol in areas like obesity and hypoestrogenic/hyperandrogenic disorders in men and women represent promising avenues that require further clinical study. karger.com
Understanding Endogenous vs. Exogenous Inositol Metabolism
A critical, yet underappreciated, area of research involves understanding the differences and interplay between endogenous inositol synthesis and the metabolism of exogenously acquired inositol. mdpi.com While inositol can be obtained from the diet or synthesized in the body from glucose, the mechanisms maintaining inositol homeostasis are not fully understood. mdpi.comresearchgate.netdarwin-nutrition.fr High glucose levels, for instance, can hinder inositol availability by increasing its degradation and inhibiting both biosynthesis and absorption, suggesting a mechanism for acquired metabolic deficiency. mdpi.com New analytical methods, such as quantitative liquid chromatography-mass spectrometry (LC-MS), are providing insights into cellular inositol levels and how different cell lines respond to inositol starvation, revealing that mammalian cells can synthesize and import certain inositol isomers but not others. researchgate.netnih.gov Further research is needed to clarify how different pools of IPs generated from endogenous versus exogenous inositol are monitored and regulated. biorxiv.org
Inositol Metabolism in Cancerous Cells
The role of inositol metabolism in cancer is complex and requires further investigation. While inositol and its derivatives have shown tumor-suppressive effects in some contexts, potentially by inhibiting key signaling pathways, some cancers exhibit upregulation of inositol synthesis genes, possibly as a compensatory mechanism or to promote proliferation depending on the tumor's metabolic state. nih.govresearchgate.netresearchgate.net The ability of inositol to inhibit AMPK, a key metabolic regulator with dual roles in tumor progression, further complicates its role in cancer and underscores the need for tight regulation of inositol homeostasis in tumor cells. nih.govresearchgate.net Research indicates that inositol metabolism is significantly reduced in certain drug-resistant cancer cells, suggesting its potential as a marker of resistance. researchgate.netresearchgate.net Studies using inositol hexaphosphate (IP6) have shown inhibition of metastatic phenotypes in some cancer models, without significant effects on cell growth or normal cell function, but the exact mechanisms are not fully clear. nih.gov Further research is needed to define the causal connections between inositol pathway dysregulation and metastatic progression and to explore the potential of targeting this pathway in cancer therapy. nih.gov
Q & A
Q. What ethical frameworks apply to clinical trials testing high-dose inositol?
- Methodological Answer : Adhere to CONSORT guidelines for RCTs, including informed consent for off-label use and monitoring of adverse effects (e.g., gastrointestinal distress). Publish negative results to avoid publication bias .
Tables Referenced in Evidence
- Table 2 (): Box-Behnken experimental matrix for inositol extraction optimization.
- Supplemental Table S1 (): Inositol phosphate concentrations across biological samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
